molecular formula C17H14Cl2N6O B15610277 RO495

RO495

カタログ番号: B15610277
分子量: 389.2 g/mol
InChIキー: LNGDQKGREFSTHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

RO495 is a useful research compound. Its molecular formula is C17H14Cl2N6O and its molecular weight is 389.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[2-[(2-amino-6-methylpyrimidin-4-yl)amino]pyridin-4-yl]-2,6-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N6O/c1-9-7-14(25-17(20)22-9)24-13-8-10(5-6-21-13)23-16(26)15-11(18)3-2-4-12(15)19/h2-8H,1H3,(H4,20,21,22,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGDQKGREFSTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

RO495: An In-Depth Technical Guide to a Potent TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO495 is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. By targeting TYK2, this compound modulates the signaling of key cytokines involved in the immune response, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). This technical guide provides a comprehensive overview of this compound, its mechanism of action, the underlying biology of the TYK2 signaling pathway, and relevant experimental protocols for its characterization. While preclinical and clinical data for this compound are limited in publicly available literature, this guide incorporates representative data from other selective TYK2 inhibitors to illustrate the therapeutic potential and investigational approaches for this class of compounds.

Introduction to this compound

This compound, also known by the synonym CS-2667, is a research chemical identified as a potent inhibitor of TYK2. Its chemical name is N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-yl)-2,6-dichlorobenzamide. The primary mechanism of action of this compound is the inhibition of the kinase activity of TYK2, which plays a crucial role in the signal transduction of several pro-inflammatory and immunomodulatory cytokines.

Chemical and Physical Properties
PropertyValue
CAS Number 1258296-60-4
Molecular Formula C₁₇H₁₄Cl₂N₆O
Molecular Weight 389.24 g/mol
Appearance Solid
Solubility Soluble in DMSO

Mechanism of Action: Inhibition of the TYK2 Signaling Pathway

This compound exerts its effects by inhibiting TYK2, a key component of the JAK-STAT signaling pathway. This pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs, including TYK2, through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene expression.

The Specific Role of TYK2

TYK2 is critically involved in the signaling of IL-12, IL-23, and Type I IFNs.[1][2][3]

  • IL-23/Th17 Pathway: IL-23 signaling, which is dependent on TYK2 and JAK2, is essential for the expansion and maintenance of T helper 17 (Th17) cells. Th17 cells are a major source of the pro-inflammatory cytokine IL-17, which plays a central role in the pathogenesis of several autoimmune diseases, including psoriasis and psoriatic arthritis.

  • IL-12/Th1 Pathway: The IL-12 signaling pathway, also mediated by TYK2 and JAK2, promotes the differentiation of T helper 1 (Th1) cells. Th1 cells produce interferon-gamma (IFN-γ) and are key drivers of inflammation in conditions like inflammatory bowel disease.

  • Type I Interferon Pathway: Type I IFN (IFN-α/β) signaling, which utilizes TYK2 and JAK1, is crucial for antiviral immunity. However, dysregulated Type I IFN signaling is implicated in the pathology of systemic lupus erythematosus (SLE).

By inhibiting TYK2, this compound is expected to block these downstream signaling events, thereby reducing the production of pro-inflammatory cytokines and mitigating the pathological immune responses characteristic of various autoimmune and inflammatory disorders.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization TYK2_inactive TYK2 Receptor->TYK2_inactive Recruitment JAK_inactive JAK1/JAK2 Receptor->JAK_inactive Recruitment TYK2_active p-TYK2 TYK2_inactive->TYK2_active Trans-phosphorylation JAK_active p-JAK1/p-JAK2 JAK_inactive->JAK_active Trans-phosphorylation This compound This compound This compound->TYK2_inactive Inhibition STAT_inactive STAT TYK2_active->STAT_inactive Phosphorylation JAK_active->STAT_inactive Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on TYK2.

Quantitative Data

In Vitro Potency of this compound
CompoundTargetAssay TypeIC₅₀ (nM)Reference
This compound TYK2Cell-based STAT5 phosphorylation1.5Vendor Data
Representative In Vitro Potency and Selectivity of TYK2 Inhibitors

Data for deucravacitinib (B606291), a selective allosteric TYK2 inhibitor, is provided for illustrative purposes.

CompoundTargetIC₅₀ (nM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3
DeucravacitinibTYK2 1.3>1000x>1000x>1000x
TofacitinibJAK1/3 1/2~6x vs TYK2~20x vs TYK2-
Representative In Vivo Efficacy of a TYK2 Inhibitor (Deucravacitinib) in a Mouse Model of Psoriasis

This data illustrates the potential in vivo effects of a selective TYK2 inhibitor.

Treatment GroupMean Change in Ear Thickness (mm)Reduction in Epidermal Thickness (%)
Vehicle+0.250
Deucravacitinib (15 mg/kg)+0.0575

Experimental Protocols

The following protocols are representative of the methodologies used to characterize selective TYK2 inhibitors like this compound.

In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of a compound against purified TYK2 enzyme.

Objective: To determine the IC₅₀ value of this compound for TYK2 kinase.

Materials:

  • Recombinant human TYK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • This compound (or other test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

  • Add the diluted this compound or vehicle control to the wells of a 384-well plate.

  • Add the TYK2 enzyme and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow start Start prep_compound Prepare this compound Serial Dilution start->prep_compound add_compound Add this compound to Plate prep_compound->add_compound add_enzyme Add TYK2 Enzyme and Substrate add_compound->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate Incubate at Room Temperature add_atp->incubate detect_adp Detect ADP with ADP-Glo™ incubate->detect_adp read_plate Measure Luminescence detect_adp->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro TYK2 kinase inhibition assay.

Cellular STAT Phosphorylation Assay (Western Blot)

This protocol is for assessing the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Objective: To measure the inhibition of IL-12-induced STAT4 phosphorylation by this compound in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Recombinant human IL-12

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-STAT4, anti-total-STAT4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Culture PBMCs and pre-incubate with a serial dilution of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with IL-12 (e.g., 10 ng/mL) for 15-30 minutes.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT4 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagent and an imaging system.

  • Strip the membrane and re-probe for total STAT4 and a loading control (e.g., β-actin).

  • Quantify the band intensities and normalize the phospho-STAT4 signal to total STAT4 and the loading control.

In Vivo Mouse Model of Psoriasis

This protocol describes an imiquimod-induced model of psoriasis in mice to evaluate the in vivo efficacy of a TYK2 inhibitor.

Objective: To assess the therapeutic effect of this compound on psoriasis-like skin inflammation in mice.

Materials:

  • BALB/c or C57BL/6 mice

  • Imiquimod (B1671794) cream (5%)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers

Procedure:

  • Acclimatize mice for at least one week.

  • Shave the dorsal skin of the mice.

  • Apply a daily topical dose of imiquimod cream to the shaved back for 5-7 consecutive days to induce psoriasis-like inflammation.

  • Administer this compound or vehicle control orally once or twice daily, starting from the first day of imiquimod application.

  • Monitor the mice daily for body weight and signs of skin inflammation.

  • Score the severity of erythema, scaling, and skin thickness using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).

  • Measure ear thickness daily with calipers as an additional indicator of inflammation.

  • At the end of the study, euthanize the mice and collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

Psoriasis_Model_Workflow start Start acclimatize Acclimatize Mice start->acclimatize shave Shave Dorsal Skin acclimatize->shave induce Induce Psoriasis with Imiquimod shave->induce treat Administer this compound or Vehicle induce->treat monitor Daily Monitoring (Weight, PASI, Ear Thickness) treat->monitor Daily end_study End of Study monitor->end_study Day 7 collect_tissue Collect Skin Tissue end_study->collect_tissue histology Histological Analysis collect_tissue->histology end End histology->end

Caption: Experimental workflow for the imiquimod-induced mouse model of psoriasis.

Therapeutic Implications and Future Directions

The selective inhibition of TYK2 represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. By targeting the specific cytokine pathways mediated by TYK2, inhibitors like this compound have the potential to offer efficacy comparable to broader immunosuppressants while minimizing off-target effects. The clinical validation of deucravacitinib for the treatment of psoriasis has paved the way for further investigation into the therapeutic utility of selective TYK2 inhibitors.

Future research on this compound would likely involve comprehensive preclinical studies to establish its pharmacokinetic and pharmacodynamic profile, in vivo efficacy in various disease models, and a thorough safety assessment. Should the preclinical data be favorable, progression into clinical trials would be the next logical step to evaluate its safety and efficacy in human subjects. The continued exploration of selective TYK2 inhibitors holds significant promise for the development of novel oral therapies for patients with unmet medical needs in the realm of autoimmune and inflammatory diseases.

References

An In-depth Technical Guide on RO495 and the Landscape of Selective TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the TYK2 inhibitor RO495 is limited. This guide summarizes the existing data for this compound and provides a comprehensive overview of a well-characterized selective TYK2 inhibitor, Deucravacitinib, as a representative example to fulfill the detailed technical requirements of this document.

Introduction to TYK2 Inhibition

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling pathways crucial for immune and inflammatory responses.[1] TYK2 is involved in the signaling of interleukins (IL-12, IL-23) and type I interferons (IFNs).[1] Dysregulation of these pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making TYK2 a compelling therapeutic target.[1] Selective TYK2 inhibitors aim to modulate these immune responses with greater precision than broader JAK inhibitors, potentially offering an improved safety profile.[1]

This compound: A Potent but Sparsely Documented TYK2 Inhibitor

This compound is identified as a potent inhibitor of the non-receptor tyrosine-protein kinase 2 (TYK2). Information regarding this compound in peer-reviewed scientific literature is scarce, with most data originating from commercial suppliers of research chemicals.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1258296-60-4MedKoo Biosciences[2], Cayman Chemical[3]
Molecular Formula C17H14Cl2N6OMedKoo Biosciences[2], Cayman Chemical[3]
Molecular Weight 389.24 g/mol MedKoo Biosciences[2], Cayman Chemical[3]
Solubility Soluble in DMSOSelleck Chemicals[4], Cayman Chemical[3]
Potency Data

The primary quantitative data point available for this compound indicates potent TYK2 inhibition in a cellular context.

Assay TypeIC50Cell Line/SystemDescriptionSource
Cell-Based STAT5 Phosphorylation Assay1.5 nMSet-2 lysates or IL-12 stimulated NK92 cellsMeasures the compound-mediated effects on STAT5 phosphorylation using Meso Scale Discovery (MSD) technology.Vinci-Biochem[5]

Due to the limited availability of further data on this compound, the remainder of this guide will focus on a well-documented, selective TYK2 inhibitor, Deucravacitinib, to provide a comprehensive technical overview as requested.

Deucravacitinib: A Case Study in Selective Allosteric TYK2 Inhibition

Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor that functions through a unique allosteric mechanism.[6] It binds to the regulatory pseudokinase domain of TYK2, rather than the active kinase domain, leading to high selectivity over other JAK family members.[6]

Quantitative Data: Selectivity and Potency

Deucravacitinib demonstrates high selectivity for TYK2 with minimal activity against JAK1, JAK2, and JAK3 at clinically relevant concentrations.

Table 3.1.1: In Vitro Potency of Deucravacitinib

Assay TypeTargetIC50 (nM)Source
Probe Displacement AssayTYK20.2[7]
Cellular Signaling Assay (IL-12)TYK22[7]
Cellular Signaling Assay (IL-23)TYK219[7]
Cellular Signaling Assay (IFN-α)TYK24[7]
Kinase Binding AssayJAK1> 10,000[7]
Kinase Binding AssayJAK2> 10,000[7]
Kinase Binding AssayJAK3> 10,000[7]

Table 3.1.2: Whole Blood IC50 Values for Deucravacitinib and Other JAK Inhibitors

InhibitorTYK2 IC50 (nM)JAK1/3 IC50 (nM)JAK2 IC50 (nM)Source
Deucravacitinib 5.3>4000>10000
Tofacitinib28001629
Upadacitinib35001241
Baricitinib23001540
Signaling Pathways and Mechanism of Action

TYK2 is integral to the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene transcription. Deucravacitinib, by binding to the TYK2 pseudokinase domain, locks the enzyme in an inactive conformation, thereby inhibiting this signaling cascade.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK1 or JAK2 Receptor->JAK_partner Activation STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Target Gene Transcription pSTAT->Gene Translocation & Dimerization Deucravacitinib Deucravacitinib (Allosteric Inhibitor) Deucravacitinib->TYK2 Inhibition

Caption: TYK2 Signaling Pathway and Inhibition by Deucravacitinib.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TYK2 inhibition. Below are representative protocols for key assays.

3.3.1. In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the IC50 value of a TYK2 inhibitor.

  • Reagent Preparation :

    • Prepare 1x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Prepare a solution of recombinant human TYK2 enzyme in Kinase Assay Buffer.

    • Prepare a solution of a suitable substrate (e.g., IRS1-tide) and ATP in Kinase Assay Buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., Deucravacitinib) in DMSO, followed by a further dilution in Kinase Assay Buffer.

  • Kinase Reaction :

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 10 µL of the TYK2 enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection :

    • Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ Kinase Assay (Promega).

    • Add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, ATP, Inhibitor) B Dispense Inhibitor/Vehicle to Plate A->B C Add TYK2 Enzyme B->C D Add Substrate/ATP to Initiate Reaction C->D E Incubate at Room Temperature D->E F Add ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for an In Vitro TYK2 Kinase Assay.

3.3.2. Cell-Based Phospho-STAT Assay (Western Blot)

This protocol measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., NK-92) in appropriate media.

    • Starve the cells of serum for a defined period (e.g., 4-6 hours).

    • Pre-incubate the cells with various concentrations of the TYK2 inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting :

    • Denature an equal amount of protein from each sample in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for a phosphorylated STAT (e.g., anti-pSTAT4).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT to confirm equal loading.

  • Data Analysis :

    • Quantify the band intensities for both phosphorylated and total STAT.

    • Calculate the ratio of pSTAT to total STAT for each condition.

    • Determine the IC50 value by plotting the percentage of inhibition of phosphorylation against the log concentration of the inhibitor.

Conclusion

While this compound is cataloged as a potent TYK2 inhibitor with a reported cellular IC50 in the low nanomolar range, the lack of comprehensive public data prevents a detailed technical assessment. In contrast, the extensive characterization of Deucravacitinib provides a clear example of the therapeutic potential and scientific investigation of selective TYK2 inhibitors. The data and protocols presented for Deucravacitinib serve as a valuable resource for researchers in the field of immunology and drug discovery, highlighting the methodologies used to characterize the potency, selectivity, and mechanism of action of this class of inhibitors. Further public disclosure of data for compounds like this compound is necessary to fully understand their potential and place in the therapeutic landscape.

References

An In-depth Technical Guide to the TYK2 Inhibitor RO495: Structure, Properties, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO495 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling pathways of several pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside a detailed exploration of the experimental protocols used to characterize its activity and the underlying TYK2 signaling pathways. Due to the limited availability of specific quantitative data for this compound in the public domain, this document focuses on the established methodologies and expected data for a TYK2 inhibitor of this class, providing a framework for its scientific evaluation.

Chemical Structure and Physicochemical Properties of this compound

This compound is a small molecule inhibitor with a well-defined chemical structure. Its systematic name and key identifiers are crucial for its unambiguous identification and characterization in a research and development setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-yl)-2,6-dichlorobenzamide
SMILES String O=C(NC1=CC(NC2=NC(N)=NC(C)=C2)=NC=C1)C3=C(C=CC=C3Cl)Cl
Chemical Formula C17H14Cl2N6O
Molecular Weight 389.24 g/mol
CAS Number 1258296-60-4

Mechanism of Action: Inhibition of the TYK2 Signaling Pathway

This compound functions as an inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signal transduction of several key cytokines implicated in autoimmune and inflammatory diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).

Upon cytokine binding to their receptors, TYK2 and another JAK family member (e.g., JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes. This compound, by inhibiting the kinase activity of TYK2, disrupts this signaling cascade.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Binding TYK2 TYK2 Receptor:f2->TYK2 STAT STAT Receptor:f2->STAT 5. STAT Recruitment JAK2 JAK2 TYK2->JAK2 3. Trans-phosphorylation TYK2->STAT 6. STAT Phosphorylation JAK2->Receptor:f2 4. Receptor Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 8. Nuclear Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 9. Gene Regulation This compound This compound This compound->TYK2 Inhibition

Figure 1: Simplified TYK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols for the Characterization of this compound

A thorough in vitro and in vivo characterization is essential to determine the potency, selectivity, and pharmacokinetic profile of a TYK2 inhibitor like this compound. The following sections detail the standard experimental methodologies.

In Vitro Assays

3.1.1. Biochemical Kinase Assay

  • Objective: To determine the direct inhibitory activity of this compound on the kinase function of TYK2.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human TYK2 enzyme is incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is detected using a europium-labeled anti-phosphopeptide antibody and an allophycocyanin-labeled streptavidin that binds to a biotinylated peptide. The TR-FRET signal is inversely proportional to the inhibitory activity of the compound.

  • Data Presentation: The results are typically presented as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Illustrative Biochemical Activity of a Selective TYK2 Inhibitor

TargetIC50 (nM)
TYK21.5
JAK1> 1000
JAK2> 1000
JAK3> 500

Note: The values presented are for illustrative purposes and do not represent actual data for this compound.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant TYK2 - Peptide Substrate - ATP - this compound dilutions Start->Prepare_Reagents Incubation Incubate TYK2, Substrate, ATP, and this compound Prepare_Reagents->Incubation Detection Add Detection Reagents: - Anti-phosphopeptide Ab (Eu) - Streptavidin-APC Incubation->Detection Read_Plate Read TR-FRET Signal Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: General Workflow for a Biochemical Kinase Assay.

3.1.2. Cellular Phosphorylation Assay

  • Objective: To assess the ability of this compound to inhibit TYK2-mediated signaling in a cellular context.

  • Methodology: A common approach is to use phospho-flow cytometry. Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are pre-incubated with various concentrations of this compound and then stimulated with a TYK2-dependent cytokine, such as IL-12 or IFN-α. Following stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT4 for IL-12 stimulation). The fluorescence intensity is measured by flow cytometry.

  • Data Presentation: The data is presented as the IC50 value for the inhibition of STAT phosphorylation.

3.1.3. Reporter Gene Assay

  • Objective: To measure the functional consequence of TYK2 inhibition on gene transcription.

  • Methodology: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing STAT binding elements. These cells are treated with this compound and then stimulated with a relevant cytokine. The level of reporter gene expression is quantified, which reflects the activity of the signaling pathway.

  • Data Presentation: The results are reported as the IC50 value for the inhibition of reporter gene expression.

In Vivo Studies

3.2.1. Pharmacokinetic (PK) Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model (e.g., mouse or rat).

  • Methodology: this compound is administered to animals via different routes (e.g., intravenous and oral). Blood samples are collected at various time points, and the concentration of this compound in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Presentation: Key pharmacokinetic parameters are calculated, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Table 3: Illustrative Pharmacokinetic Parameters of a TYK2 Inhibitor in Rats

ParameterUnitValue (Oral Dosing)
Cmaxng/mL500
Tmaxh1.5
AUC(0-t)ng*h/mL2500
t1/2h4.2
Bioavailability (%F)%65

Note: The values presented are for illustrative purposes and do not represent actual data for this compound.

3.2.2. In Vivo Efficacy Studies

  • Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of inflammatory or autoimmune disease.

  • Methodology: A disease model is induced in animals (e.g., a collagen-induced arthritis model in mice for rheumatoid arthritis). The animals are then treated with this compound or a vehicle control. Disease progression is monitored using clinical scores, histological analysis of affected tissues, and measurement of inflammatory biomarkers.

  • Data Presentation: The efficacy of this compound is demonstrated by a statistically significant reduction in disease severity compared to the control group.

Conclusion

This compound is a TYK2 inhibitor with a chemical structure designed for potent and selective targeting of this key inflammatory signaling node. While specific experimental data for this compound is not extensively available in the public domain, this guide outlines the standard and rigorous methodologies required for its comprehensive evaluation. The described biochemical, cellular, and in vivo assays provide a robust framework for characterizing its inhibitory activity, selectivity, pharmacokinetic properties, and therapeutic potential. Further research and publication of data specific to this compound will be crucial for a complete understanding of its profile as a potential therapeutic agent for autoimmune and inflammatory diseases.

An In-depth Technical Guide to the TYK2 Inhibitor CAS 1258296-60-4 (RO495/CS-2667)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 1258296-60-4, also known as RO495 or CS-2667, is a potent, ATP-competitive inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a crucial role in the signaling pathways of key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). Dysregulation of these pathways is implicated in the pathophysiology of a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the available research and potential applications of this TYK2 inhibitor.

The chemical name for this compound is N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-yl)-2,6-dichlorobenzamide. Its chemical formula is C17H14Cl2N6O, with a molecular weight of 389.24 g/mol .[1][2] This compound belongs to a series of aminopyrimidinyl derivatives that have been investigated for their therapeutic potential in various inflammatory and autoimmune disorders.

Mechanism of Action: Targeting the TYK2 Signaling Pathway

TYK2 is a critical intermediary in the JAK-STAT signaling cascade. Upon cytokine binding to their respective receptors, TYK2, in conjunction with other JAK family members (JAK1 or JAK2), becomes activated through trans-phosphorylation. This activation initiates a downstream signaling cascade, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they modulate the transcription of genes involved in inflammation, immune responses, and cell proliferation.

By selectively inhibiting TYK2, CAS 1258296-60-4 blocks this signaling cascade, thereby attenuating the pro-inflammatory effects of cytokines such as IL-12, IL-23, and Type I IFNs. This targeted approach offers the potential for therapeutic intervention in a variety of autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, inflammatory bowel disease, and systemic lupus erythematosus.

Below is a diagram illustrating the central role of TYK2 in cytokine signaling and the point of inhibition by compounds such as this compound.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Dimerization   & Kinase Activation STAT STAT TYK2->STAT 3. STAT Phosphorylation JAK2 JAK2/JAK1 JAK2->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Transcription (Inflammation) STAT_dimer->Gene 5. Nuclear Translocation This compound This compound (CAS 1258296-60-4) This compound->TYK2 Inhibition

TYK2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

While comprehensive preclinical data for CAS 1258296-60-4 is not extensively available in the public domain, data from closely related aminopyrimidinyl TYK2/JAK1 inhibitors developed by Pfizer provides valuable insights into the potency and selectivity of this class of compounds.

Table 1: In Vitro Kinase Inhibition

Target Kinase IC50 (nM) Assay Format Source
TYK2 1.5 Cell-based assay Commercial Vendor Data
TYK2 (human) 37 Caliper Enzyme Assay Pfizer Patent Data (for a related compound)[1]
JAK1 (human) 33 Caliper Enzyme Assay Pfizer Patent Data (for a related compound)[1]
JAK2 (human) 80 Caliper Enzyme Assay Pfizer Patent Data (for a related compound)[1]

| JAK3 (human) | > 9576 | Caliper Enzyme Assay | Pfizer Patent Data (for a related compound)[1] |

Table 2: Cellular Activity

Assay Cell Type Stimulant Endpoint IC50 (nM) Source

| pSTAT3 Inhibition | Human Whole Blood | IFN-α | Flow Cytometry | 66 | Pfizer Patent Data (for a related compound)[1] |

Experimental Protocols

Detailed experimental protocols for CAS 1258296-60-4 are not publicly available. However, the following are representative methodologies for characterizing TYK2 inhibitors.

Biochemical Kinase Assay (Caliper Mobility Shift Assay)

This assay measures the direct inhibition of TYK2 kinase activity.

Objective: To determine the IC50 of the test compound against recombinant human TYK2.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human TYK2 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.

  • Compound Addition: Add serial dilutions of the test compound (dissolved in DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature to allow the kinase reaction to proceed.

  • Termination: Stop the reaction by adding a stop solution.

  • Detection: Use a microfluidic capillary electrophoresis system (e.g., Caliper LabChip) to separate the phosphorylated and unphosphorylated substrate based on their charge and size.

  • Data Analysis: The ratio of phosphorylated to unphosphorylated product is used to calculate the percent inhibition for each compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic equation.

Cellular Phospho-STAT (pSTAT) Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Objective: To determine the potency of the test compound in inhibiting TYK2-mediated signaling in cells.

Methodology:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92).

  • Compound Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a TYK2-dependent cytokine, such as IFN-α or IL-12, for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them to allow for intracellular antibody staining.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT3 for IFN-α stimulation).

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT signal.

  • Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is used to calculate the percent inhibition at each compound concentration. IC50 values are then determined.

The following diagram outlines a general workflow for a cellular pSTAT assay.

Cellular_pSTAT_Assay_Workflow start Start: Cell Culture (e.g., PBMCs) preincubation Pre-incubation with This compound (serial dilutions) start->preincubation stimulation Cytokine Stimulation (e.g., IFN-α) preincubation->stimulation fix_perm Fixation and Permeabilization stimulation->fix_perm staining Intracellular Staining with fluorescent anti-pSTAT antibody fix_perm->staining acquisition Data Acquisition (Flow Cytometry) staining->acquisition analysis Data Analysis: Calculate MFI and IC50 acquisition->analysis end End: Potency Determined analysis->end

Workflow for a Cellular pSTAT Assay.

Applications in Research and Drug Development

The high potency and selectivity of TYK2 inhibitors like CAS 1258296-60-4 make them valuable tools for both basic research and clinical development.

  • Research Applications: As a selective chemical probe, this compound can be utilized to investigate the specific roles of TYK2 in various biological processes and disease models. It can help to dissect the contributions of TYK2-dependent signaling pathways in immune cell function and inflammatory responses.

  • Therapeutic Potential: The primary application of TYK2 inhibitors is in the treatment of autoimmune and inflammatory diseases. Clinical development of other selective TYK2 inhibitors has shown promise in conditions such as psoriasis, psoriatic arthritis, and systemic lupus erythematosus. Given its potent in vitro activity, CAS 1258296-60-4 represents a compound of interest for further preclinical and potentially clinical investigation for similar indications. Additionally, as TYK2 is involved in some cancer-related signaling, there may be applications in oncology, potentially in combination with other targeted therapies.

Conclusion

CAS 1258296-60-4 (this compound/CS-2667) is a potent inhibitor of TYK2, a key kinase in pro-inflammatory cytokine signaling. While detailed public data on this specific molecule is limited, the information available for closely related compounds from the same chemical series highlights the potential of this class of inhibitors. The data suggests high potency and a degree of selectivity against other JAK family members, which is a desirable characteristic for minimizing off-target effects. Further research and publication of preclinical data are necessary to fully elucidate the therapeutic potential of this specific compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel TYK2 inhibitors.

References

Unraveling the Solubility of RO495: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the solubility characteristics of the novel compound RO495 in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents remains a critical yet under-documented area of research. This technical guide aims to address this knowledge gap by providing a consolidated overview of available data, outlining detailed experimental protocols for solubility determination, and visualizing key procedural workflows. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the development and application of this compound.

Understanding Solubility in Drug Discovery

Solubility is a pivotal physicochemical property in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic polar solvent due to its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] It is often the solvent of choice for creating high-concentration stock solutions of compounds for in vitro and in vivo screening.

Table 1: Solubility of a Compound in Various Solvents (Illustrative Example)

As specific data for this compound is unavailable, the following table provides a template for how solubility data should be presented once determined.

SolventTemperature (°C)Maximum Solubility (mg/mL)Method of Determination
DMSO25Data to be determinedShake-flask method
Ethanol25Data to be determinedShake-flask method
Methanol25Data to be determinedShake-flask method
Acetonitrile25Data to be determinedShake-flask method
Water25Data to be determinedShake-flask method
PBS (pH 7.4)25Data to be determinedShake-flask method

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on standardized experimental protocols. The following sections detail established methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This method measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., DMSO, water, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Shake-Flask Method Workflow
Kinetic Solubility Assessment in DMSO

For high-throughput screening applications, kinetic solubility is often determined. This method is faster but may overestimate solubility as it starts with a concentrated stock solution in DMSO that is then diluted into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Add a small volume of the this compound DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations. It is crucial to ensure the final DMSO concentration is low (typically ≤ 1%) to minimize its co-solvent effect.

  • Mix the solutions and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering of the solutions in each well using a nephelometer or plate reader.

  • The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.

G cluster_0 Stock Solution Preparation cluster_1 Serial Dilution in Aqueous Buffer cluster_2 Measurement and Analysis A Dissolve this compound in 100% DMSO (e.g., 10 mM) B Add stock to buffer in 96-well plate A->B Create concentration gradient C Incubate (1-2 hours) B->C D Measure turbidity/nephelometry C->D Assess precipitation E Determine highest non-precipitating concentration D->E

Kinetic Solubility Workflow

Factors Influencing Solubility in DMSO

Several factors can impact the dissolution of a compound in DMSO. Troubleshooting solubility issues often involves addressing the following:

  • Purity of DMSO: Use of anhydrous, high-purity DMSO is recommended as water content can affect solubility.[3]

  • Temperature: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution and solubility for some compounds.[3]

  • Mechanical Agitation: Vigorous vortexing or sonication can aid in the dissolution of sparingly soluble compounds.[3]

Conclusion

While specific solubility data for this compound is not currently in the public domain, the experimental protocols and foundational principles outlined in this guide provide a robust framework for its determination. By employing standardized methods such as the shake-flask technique for thermodynamic solubility and turbidimetric assays for kinetic solubility, researchers can generate the reliable data necessary to advance the development of this compound. Careful consideration of experimental variables and the use of high-quality reagents are paramount to obtaining accurate and reproducible results. This guide serves as an essential starting point for any scientist or researcher initiating work with this novel compound.

References

The TYK2 Inhibitor RO495: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the compound RO495, a potent and selective inhibitor of the non-receptor tyrosine-protein kinase 2 (TYK2). Initially misattributed in some public discourse, this compound is a significant research tool for investigating the TYK2 signaling pathway, which plays a crucial role in the immune system. This document details the known history, mechanism of action, and available technical data for this compound, including a detailed examination of the TYK2 signaling cascade and relevant experimental protocols.

Discovery and History of this compound

Details regarding the initial discovery and synthesis of this compound (also known as CS-2667) are not extensively documented in publicly available peer-reviewed literature. The compound has appeared in the catalogs of various chemical suppliers as a research chemical and has been used in high-throughput screening libraries. Its history is primarily that of a chemical probe for studying the function and inhibition of TYK2.

Core Compound Details

This compound is a small molecule inhibitor of TYK2. Its fundamental chemical and physical properties are summarized below.

PropertyValue
Compound Name This compound
Synonym CS-2667
Chemical Formula C₁₇H₁₄Cl₂N₆O
Molecular Weight 389.24 g/mol
CAS Number 1258296-60-4

Mechanism of Action: TYK2 Inhibition

This compound functions as a potent inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes. TYK2 is a critical component of the signaling pathways for several key cytokines, including interferons (IFNs) and interleukins (ILs) such as IL-12 and IL-23. These cytokines are integral to the orchestration of both innate and adaptive immune responses.

The binding of these cytokines to their respective receptors on the cell surface leads to the activation of receptor-associated TYK2. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in inflammation, immune cell differentiation, and proliferation. By inhibiting the kinase activity of TYK2, this compound blocks this phosphorylation cascade, thereby disrupting the downstream signaling and cellular responses initiated by these cytokines.

Quantitative Data

The inhibitory potency of this compound against TYK2 has been determined in cell-based pharmacological assays. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundTYK2Cell-based pharmacological assay1.5[1][2][3]

Signaling Pathway

The TYK2 signaling pathway is a central axis in immune regulation. The following diagram illustrates the key components and interactions within this pathway and indicates the point of inhibition by this compound.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK (e.g., JAK2) Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression (Inflammation, Immune Response) STAT_dimer->Gene_Expression Nuclear Translocation & Transcription Regulation This compound This compound This compound->TYK2 Inhibition

TYK2 Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

The following protocols are illustrative of the types of assays used to characterize TYK2 inhibitors like this compound. While specific protocols for this compound are not detailed in peer-reviewed literature, these general methods for assessing TYK2 inhibition are standard in the field.

STAT Phosphorylation Assay (Flow Cytometry)

This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

1. Cell Preparation and Stimulation:

  • Collect whole blood in EDTA-containing tubes or isolate PBMCs using density gradient centrifugation.

  • Aliquot 100 µL of whole blood or a suspension of PBMCs into 96-well plates.

  • Pre-incubate the cells with a serial dilution of this compound (or vehicle control) for 1-2 hours at 37°C.

  • Stimulate the cells with a specific cytokine (e.g., IFN-α to induce pSTAT1, or IL-12 to induce pSTAT4) for 15-30 minutes at 37°C.

2. Cell Fixation and Permeabilization:

  • Lyse red blood cells (if using whole blood) and fix leukocytes using a commercially available fixation/permeabilization buffer.

  • Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

  • Permeabilize the cells to allow for intracellular antibody staining.

3. Antibody Staining:

  • Incubate the permeabilized cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT1 or PE anti-pSTAT4) for 30-60 minutes at room temperature, protected from light.

  • Co-stain with antibodies for cell surface markers to identify specific cell populations (e.g., CD3 for T cells, CD19 for B cells).

  • Wash the cells to remove unbound antibodies.

4. Flow Cytometry Analysis:

  • Acquire the samples on a flow cytometer.

  • Gate on the cell population of interest.

  • Quantify the median fluorescence intensity (MFI) of the phosphorylated STAT signal.

5. Data Analysis:

  • Calculate the percentage of inhibition of STAT phosphorylation for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

The following diagram outlines the general workflow for this experimental protocol.

STAT_Phosphorylation_Workflow Start Start Cell_Preparation Cell Preparation (Whole Blood or PBMCs) Start->Cell_Preparation Compound_Incubation Pre-incubation with this compound Cell_Preparation->Compound_Incubation Cytokine_Stimulation Cytokine Stimulation Compound_Incubation->Cytokine_Stimulation Fixation_Permeabilization Fixation and Permeabilization Cytokine_Stimulation->Fixation_Permeabilization Antibody_Staining Staining with Anti-pSTAT Antibody Fixation_Permeabilization->Antibody_Staining Flow_Cytometry Flow Cytometry Analysis Antibody_Staining->Flow_Cytometry Data_Analysis Data Analysis and IC50 Determination Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Workflow for a STAT Phosphorylation Assay.

Conclusion

This compound is a valuable research compound for the study of TYK2-mediated signaling pathways. Its high potency makes it a useful tool for elucidating the role of TYK2 in various physiological and pathological processes, particularly those involving the immune system. The information and protocols provided in this guide are intended to support researchers in the effective use of this compound and in the broader investigation of TYK2 as a therapeutic target. As with any research compound, it is imperative for users to consult primary literature and safety data sheets before use.

References

The Role of Tyrosine Kinase 2 (TYK2) in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a pivotal mediator in the signaling pathways of key pro-inflammatory cytokines. Its central role in orchestrating immune responses, particularly those driven by Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs), places it at the heart of the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Genetic studies have solidified TYK2's importance, revealing that loss-of-function variants are protective against conditions like psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[3][4] This has spurred the development of a new class of targeted therapies. Unlike pan-JAK inhibitors, selective TYK2 inhibitors offer the potential for a more favorable safety profile by avoiding the broader immunosuppressive effects associated with inhibiting other JAK family members.[1][2] Deucravacitinib, a first-in-class, oral, allosteric TYK2 inhibitor, exemplifies this new approach, demonstrating significant clinical efficacy in psoriasis, psoriatic arthritis, and SLE.[5][6][7] This guide provides an in-depth examination of TYK2's function, its role in disease, and the methodologies used to investigate its inhibition.

The TYK2 Signaling Pathway

TYK2 is an intracellular enzyme that functions as a critical component of the JAK-STAT signaling pathway.[8] It physically associates with the intracellular domains of specific cytokine receptors. TYK2 operates in heterodimeric pairs with other JAKs, primarily JAK1 or JAK2, to transduce signals from cytokines like IL-12, IL-23, Type I IFNs, IL-6, and IL-10.[8]

The signaling cascade is initiated upon cytokine binding to its receptor, which brings the associated TYK2 and partner JAK into close proximity, leading to their trans-phosphorylation and activation.[9] Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][10] TYK2 subsequently phosphorylates the recruited STATs, causing them to dimerize, translocate to the nucleus, and modulate the transcription of target inflammatory genes.[9][10] This pathway is particularly crucial for the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of inflammation in many autoimmune diseases.[11][12]

TYK2_Signaling_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor (e.g., IL-23R, IFNAR) tyk2_node TYK2 receptor->tyk2_node 2. Activation jak_partner JAK1 / JAK2 tyk2_node->jak_partner Trans-phosphorylation stat STAT tyk2_node->stat jak_partner->stat cytokine Cytokine (IL-23, IL-12, Type I IFN) cytokine->receptor 1. Binding p_stat p-STAT dimer p-STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation gene Inflammatory Gene Transcription nucleus->gene 6. Regulation

Canonical TYK2-mediated cytokine signaling pathway.

Mechanism of TYK2 Inhibition

Therapeutic inhibition of TYK2 is primarily achieved through two distinct mechanisms: orthosteric and allosteric inhibition.

  • Orthosteric Inhibition: These inhibitors are competitive, binding to the highly conserved ATP-binding site within the active catalytic domain (JH1) of the kinase. Because this domain is similar across all JAK family members, achieving high selectivity can be challenging, potentially leading to off-target effects.

  • Allosteric Inhibition: This novel approach targets the regulatory pseudokinase domain (JH2). Deucravacitinib is a prime example; it binds to the JH2 domain, locking it into an inhibitory conformation with the catalytic JH1 domain.[2][13] This prevents the kinase from activating, effectively blocking downstream signaling. This mechanism allows for high selectivity for TYK2 over JAK1, JAK2, and JAK3.[2][13]

TYK2_Inhibition_Mechanism cluster_orthosteric Orthosteric Inhibition cluster_allosteric Allosteric Inhibition (Deucravacitinib) ortho_tyk2 JH2 (Regulatory) JH1 (Catalytic) ortho_inhibitor Orthosteric Inhibitor ortho_inhibitor->ortho_tyk2:jh1 Competes & Blocks ATP atp ATP atp->ortho_tyk2:jh1 Binds allo_tyk2 JH2 (Regulatory) JH1 (Catalytic) allo_tyk2:jh2->allo_tyk2:jh1 Inhibits JH1 Activity allo_inhibitor Allosteric Inhibitor allo_inhibitor->allo_tyk2:jh2 Binds & Locks JH2 in Inhibitory Conformation Kinase_Assay_Workflow prep 1. Prepare Reagents (TYK2, Substrate, ATP, Test Inhibitor) react 2. Kinase Reaction (Incubate 30°C, 60 min) prep->react stop 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) react->stop detect 4. Convert ADP to ATP & Generate Signal (Add Detection Reagent) stop->detect read 5. Read Luminescence detect->read analyze 6. Calculate IC50 read->analyze

References

TYK2 as a Drug Target for Autoimmune Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosine kinase 2 (TYK2) has emerged as a pivotal therapeutic target for a range of autoimmune and inflammatory disorders. As a member of the Janus kinase (JAK) family, TYK2 is a critical intracellular mediator for key pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and type I interferons (IFNs). Unlike other JAK family members that are ubiquitously involved in various signaling pathways, TYK2's more restricted role presents an attractive opportunity for targeted therapeutic intervention with a potentially improved safety profile. The development of selective TYK2 inhibitors, particularly allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, represents a significant advancement in the field. This technical guide provides an in-depth overview of the core biology of TYK2, the mechanism of action of TYK2 inhibitors, comparative data on leading clinical candidates, and detailed experimental protocols for their evaluation.

The Role of TYK2 in Autoimmune Pathogenesis

TYK2 is an intracellular non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of several key cytokines implicated in the pathophysiology of autoimmune diseases.[1] Genetic studies have provided strong evidence for the role of TYK2 in autoimmunity, with loss-of-function mutations in the TYK2 gene being associated with protection against several autoimmune conditions, including psoriasis, psoriatic arthritis, and systemic lupus erythematosus.

TYK2 forms heterodimers with other JAK family members (JAK1 or JAK2) to transduce signals downstream of cytokine receptor engagement. The primary pathways mediated by TYK2 in the context of autoimmunity are:

  • The IL-23/Th17 Axis: TYK2, in partnership with JAK2, is essential for IL-23 receptor signaling. IL-23 is a master cytokine that promotes the survival, expansion, and effector function of Th17 cells. Th17 cells, in turn, produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which drive inflammation and tissue damage in diseases like psoriasis and psoriatic arthritis.[2]

  • The IL-12/Th1 Axis: The IL-12 signaling pathway, which is critical for the differentiation of naive T cells into Th1 cells, also relies on TYK2 and JAK2. Th1 cells are major producers of interferon-gamma (IFN-γ), a key cytokine in the pathogenesis of various autoimmune disorders.

  • Type I Interferon (IFN-α/β) Signaling: TYK2, paired with JAK1, is a critical component of the type I IFN receptor signaling complex. The type I IFN pathway is a key driver of innate and adaptive immune responses and is strongly implicated in the pathology of systemic lupus erythematosus.

By selectively inhibiting TYK2, it is possible to dampen these critical inflammatory pathways while potentially sparing other JAK-mediated signaling that is important for normal physiological processes, such as hematopoiesis, which is largely regulated by JAK2.

Mechanism of Action of TYK2 Inhibitors

TYK2 inhibitors can be broadly classified into two categories based on their mechanism of action:

  • Allosteric Inhibitors: These novel inhibitors, such as deucravacitinib (B606291) and zasocitinib (B8820545), bind to the catalytically inactive regulatory pseudokinase (JH2) domain of TYK2. This binding induces a conformational change that locks the enzyme in an inactive state, preventing its activation.[1][2] This allosteric inhibition provides a high degree of selectivity for TYK2 over other JAK family members, as the JH2 domain is more structurally diverse than the highly conserved ATP-binding site in the catalytic (JH1) domain.

  • Orthosteric (ATP-Competitive) Inhibitors: These inhibitors, which include ropsacitinib (B610013) and brepocitinib (B610002) (a dual TYK2/JAK1 inhibitor), compete with ATP for binding to the active site within the catalytic JH1 domain. While effective, achieving high selectivity with this mechanism can be more challenging due to the conserved nature of the ATP-binding pocket across the JAK family.

The high selectivity of allosteric TYK2 inhibitors is a key differentiating feature, offering the potential for a better safety profile compared to less selective, first-generation pan-JAK inhibitors.

Mechanism of Action: Allosteric vs. Orthosteric TYK2 Inhibition cluster_0 Allosteric Inhibition (e.g., Deucravacitinib) cluster_1 Orthosteric Inhibition (e.g., Ropsacitinib) Allosteric Inhibitor Allosteric Inhibitor JH2_Domain JH2 (Regulatory) Domain Allosteric Inhibitor->JH2_Domain Binds to TYK2_Inactive TYK2 (Inactive State) JH1_Domain JH1 (Catalytic) Domain JH2_Domain->JH1_Domain Inhibitory Conformation JH1_Domain->TYK2_Inactive Results in Orthosteric_Inhibitor Orthosteric Inhibitor TYK2_Active_Site JH1 (Catalytic) Domain Active Site Orthosteric_Inhibitor->TYK2_Active_Site Competes with ATP ATP ATP->TYK2_Active_Site TYK2_Inhibited TYK2 (Inhibited) TYK2_Active_Site->TYK2_Inhibited Results in

Caption: Allosteric vs. Orthosteric Inhibition of TYK2.

Key Signaling Pathways Targeted by TYK2 Inhibitors

The therapeutic efficacy of TYK2 inhibitors stems from their ability to modulate the signaling of specific cytokine pathways central to autoimmune inflammation.

TYK2_Signaling_Pathways cluster_IL23 IL-23 Pathway cluster_IL12 IL-12 Pathway cluster_IFN Type I IFN Pathway IL23 IL-23 IL23R IL-23R IL23->IL23R TYK2_IL23 TYK2 IL23R->TYK2_IL23 JAK2_IL23 JAK2 IL23R->JAK2_IL23 STAT3_IL23 STAT3 TYK2_IL23->STAT3_IL23 P JAK2_IL23->STAT3_IL23 P Th17 Th17 Cell Differentiation & Survival STAT3_IL23->Th17 IL17 IL-17, IL-22 Production Th17->IL17 IL12 IL-12 IL12R IL-12R IL12->IL12R TYK2_IL12 TYK2 IL12R->TYK2_IL12 JAK2_IL12 JAK2 IL12R->JAK2_IL12 STAT4_IL12 STAT4 TYK2_IL12->STAT4_IL12 P JAK2_IL12->STAT4_IL12 P Th1 Th1 Cell Differentiation STAT4_IL12->Th1 IFNg IFN-γ Production Th1->IFNg IFNab IFN-α/β IFNAR IFNAR IFNab->IFNAR TYK2_IFN TYK2 IFNAR->TYK2_IFN JAK1_IFN JAK1 IFNAR->JAK1_IFN STAT1_IFN STAT1 TYK2_IFN->STAT1_IFN P STAT2_IFN STAT2 JAK1_IFN->STAT2_IFN P ISGF3 ISGF3 Complex STAT1_IFN->ISGF3 STAT2_IFN->ISGF3 ISRE ISRE-mediated Gene Transcription ISGF3->ISRE TYK2_Inhibitor TYK2 Inhibitor TYK2_Inhibitor->TYK2_IL23 TYK2_Inhibitor->TYK2_IL12 TYK2_Inhibitor->TYK2_IFN

Caption: TYK2-Mediated Signaling Pathways in Autoimmunity.

Data Presentation: Comparative Analysis of TYK2 Inhibitors

A growing number of TYK2 inhibitors are in various stages of clinical development. This section provides a comparative summary of the selectivity, pharmacokinetics, and clinical efficacy of four leading candidates: deucravacitinib, zasocitinib (TAK-279), ropsacitinib (PF-06826647), and brepocitinib (PF-06700841).

In Vitro Selectivity Profile

The selectivity of TYK2 inhibitors for TYK2 over other JAK family members is a critical determinant of their potential safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) in human whole blood assays.

InhibitorTYK2 (IL-12/IL-23) IC50 (nM)JAK1 (IL-2/IL-15) IC50 (nM)JAK2 (TPO/EPO) IC50 (nM)JAK3 (IL-2/IL-15) IC50 (nM)Selectivity Ratio (JAK1/TYK2)
Deucravacitinib 13[3]1646[3]>10000[3]1646[3]~127x
Zasocitinib (TAK-279) 21.6 - 57.0[2]No Inhibition (>30,000)[2]No Inhibition (>30,000)[2]No Inhibition (>30,000)[2]>526x
Ropsacitinib (PF-06826647) ~17 (biochemical)~383 (biochemical)~74 (biochemical)>10000 (biochemical)~22.5x
Brepocitinib (PF-06700841) 65-120[4]81-238[4]577[4]6490[4]~1.2x (dual inhibitor)

Note: Assay conditions may vary between studies. Data from whole blood assays are prioritized for physiological relevance.

Comparative Pharmacokinetics

The pharmacokinetic profiles of these oral small molecules are crucial for determining dosing regimens and maintaining target engagement.

ParameterDeucravacitinibZasocitinib (TAK-279)Ropsacitinib (PF-06826647)Brepocitinib (PF-06700841)
Tmax (hours) ~1.0-2.3Not explicitly stated~2.0~1.0
Half-life (hours) ~8-1516.5 - 30.7[2]Not explicitly statedNot explicitly stated
Dosing Regimen 6 mg once daily30 mg once daily (in trials)200-400 mg once daily (in trials)30-60 mg once daily (in trials)
Key Features Rapid absorption, modest accumulation[5]Extended half-life supports once-daily dosing[2]Rapid absorption, modest accumulation[5]Rapid absorption
Clinical Efficacy in Psoriasis and Psoriatic Arthritis

Clinical trials have demonstrated the efficacy of TYK2 inhibitors in treating moderate-to-severe plaque psoriasis and psoriatic arthritis. The Psoriasis Area and Severity Index (PASI) and the American College of Rheumatology (ACR) response criteria are standard measures of efficacy.

Plaque Psoriasis Efficacy Data

Inhibitor / DoseTrialNPASI 75 Response RatePASI 90 Response RatePlacebo Response Rate (PASI 75)
Deucravacitinib 6 mg QD POETYK PSO-133258% (Week 16)[6]35% (Week 16)13% (Week 16)[6]
Zasocitinib 30 mg QD Phase 2b~5067% (Week 12)Not Reported6% (Week 12)
Ropsacitinib 200 mg QD Phase 2b~4046.7% (Week 16)[7]33% (Week 16)[7]13.3% (Week 16)[7]
Ropsacitinib 400 mg QD Phase 2b~4073.2% (Week 16)[7]46.5% (Week 16)[8]13.3% (Week 16)[7]

Psoriatic Arthritis Efficacy Data

Inhibitor / DoseTrialNACR20 Response RatePlacebo Response Rate (ACR20)
Brepocitinib 30 mg QD Phase 2b~5066.7% (Week 16)43.3% (Week 16)
Brepocitinib 60 mg QD Phase 2b~5074.6% (Week 16)43.3% (Week 16)

Experimental Protocols

This section provides detailed methodologies for key assays used in the characterization of TYK2 inhibitors.

LanthaScreen® Eu Kinase Binding Assay for TYK2

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay used to determine the binding affinity of an inhibitor to TYK2.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the TYK2 kinase by a test compound. The kinase is tagged (e.g., with GST or His), and a europium (Eu)-labeled anti-tag antibody is used as the FRET donor. The tracer is labeled with an Alexa Fluor® 647 acceptor. Binding of the tracer and antibody to the kinase results in a high FRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human TYK2 (tagged)

  • LanthaScreen® Eu-anti-Tag Antibody

  • LanthaScreen® Kinase Tracer

  • Test inhibitor (e.g., deucravacitinib)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO.

    • Prepare a 2X kinase/antibody mixture in Kinase Buffer A. The final concentrations will typically be around 5 nM kinase and 2 nM antibody.

    • Prepare a 4X tracer solution in Kinase Buffer A. The final concentration should be close to the Kd of the tracer for TYK2.

  • Assay Assembly:

    • Add 5 µL of the 2X test inhibitor dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/antibody mixture to each well.

    • Add 5 µL of the 4X tracer solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET plate reader with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor® 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start Prepare Reagents (Inhibitor, Kinase/Ab, Tracer) dispense_inhibitor Dispense 5 µL of 2X Inhibitor to 384-well plate start->dispense_inhibitor add_kinase_ab Add 5 µL of 2X Kinase/ Eu-Antibody Mixture dispense_inhibitor->add_kinase_ab add_tracer Add 5 µL of 4X Alexa Fluor® 647 Tracer add_kinase_ab->add_tracer incubate Incubate at RT for 60 min (Protected from light) add_tracer->incubate read_plate Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 615/665 nm) incubate->read_plate analyze Calculate Emission Ratio and Determine IC50 read_plate->analyze

Caption: LanthaScreen® Eu Kinase Binding Assay Workflow.
Cellular STAT Phosphorylation Assay by Flow Cytometry

This assay measures the inhibition of cytokine-induced phosphorylation of STAT proteins in whole blood or peripheral blood mononuclear cells (PBMCs).

Principle: Cells are pre-incubated with a TYK2 inhibitor and then stimulated with a relevant cytokine (e.g., IL-12, IL-23, or IFN-α). The cells are then fixed and permeabilized to allow intracellular staining with fluorescently labeled antibodies specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT4 for IL-12, pSTAT3 for IL-23). The level of STAT phosphorylation is then quantified on a single-cell basis using a flow cytometer.

Materials:

  • Human whole blood or isolated PBMCs

  • TYK2 inhibitor

  • Cytokines (e.g., recombinant human IL-12, IL-23, IFN-α)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 90% methanol)

  • Fluorescently labeled antibodies (e.g., anti-pSTAT4, anti-pSTAT3, cell surface markers like CD3, CD4)

  • Flow cytometer

Procedure:

  • Cell Preparation and Inhibitor Treatment:

    • Aliquot whole blood or PBMCs into tubes.

    • Add serial dilutions of the TYK2 inhibitor and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Add the appropriate cytokine to the designated tubes and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Fix the cells by adding pre-warmed fixation buffer and incubate for 10 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold permeabilization buffer and incubate on ice for 30 minutes.

  • Antibody Staining:

    • Wash the cells with staining buffer (e.g., PBS with 2% FBS).

    • Add the cocktail of fluorescently labeled antibodies (both for cell surface markers and intracellular pSTAT) and incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in staining buffer.

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

    • Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.

Conclusion

The selective inhibition of TYK2 represents a highly promising therapeutic strategy for the treatment of a wide range of autoimmune and inflammatory diseases. The development of allosteric inhibitors with high selectivity for TYK2 over other JAK family members has the potential to offer a favorable efficacy and safety profile. Deucravacitinib has paved the way as the first approved TYK2 inhibitor, and a pipeline of other promising candidates, including zasocitinib, ropsacitinib, and brepocitinib, are advancing through clinical development. The continued investigation of these and other novel TYK2 inhibitors holds great promise for providing new and improved treatment options for patients with debilitating autoimmune conditions. This technical guide provides a foundational understanding of the science and methodologies driving this exciting field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for RO495: An In Vitro Kinase Assay Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of RO495, a potent inhibitor of Tyrosine-protein kinase 2 (TYK2). The following protocols and data presentation formats are designed to assist researchers in pharmacology, biochemistry, and drug discovery in evaluating the inhibitory activity of this compound against its primary target.

Introduction to this compound and its Target: TYK2

This compound has been identified as a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] TYK2 plays a pivotal role in the signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[1] Dysregulation of the TYK2 signaling cascade is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, positioning it as a key therapeutic target.[1][2] this compound exerts its inhibitory effect on the kinase activity of TYK2, thereby disrupting the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and interrupting the inflammatory signaling cascade.[1]

Quantitative Data Summary

The inhibitory activity of this compound against TYK2 can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing such quantitative data.

CompoundTarget KinaseSubstrateATP ConcentrationIC50 (nM)Assay Method
This compoundTYK2Poly(Glu, Tyr) 4:110 µMData to be determinedADP-Glo™ Kinase Assay
Staurosporine (Control)TYK2Poly(Glu, Tyr) 4:110 µM<0.1ADP-Glo™ Kinase Assay
This compoundTYK2KKSRGDYMTMQIG10 µMData to be determinedRadiometric HotSpot™ Assay

TYK2 Signaling Pathway and the Point of Inhibition by this compound

TYK2 is a critical component of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, TYK2, which is associated with the intracellular domain of the receptor, undergoes autophosphorylation and activation. Activated TYK2 then phosphorylates downstream STAT proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the transcription of target genes involved in immune and inflammatory responses.[1][3][4] this compound inhibits the catalytic activity of TYK2, preventing the phosphorylation of STATs and thereby blocking the downstream signaling.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation TYK2->TYK2 STAT STAT TYK2->STAT Phosphorylation JAK2->JAK2 JAK2->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation This compound This compound This compound->TYK2 Inhibition Gene_Transcription Gene Transcription (Inflammatory Response) DNA->Gene_Transcription Modulation

TYK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocol: this compound In Vitro Kinase Assay using ADP-Glo™

This protocol outlines a method to determine the IC50 value of this compound against TYK2 using the ADP-Glo™ Kinase Assay. This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human TYK2 enzyme

  • TYK2 substrate (e.g., Poly(Glu, Tyr) 4:1 or a specific peptide like IRS1-tide)[5]

  • This compound (and control inhibitors, e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in DMSO. Then, dilute these concentrations into the Kinase Assay Buffer to achieve the final desired concentrations with a constant final DMSO concentration (typically ≤1%).

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or control solution to the wells of the assay plate.

    • Add 10 µL of the TYK2 enzyme solution (pre-diluted in Kinase Assay Buffer) to each well.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the TYK2 substrate and ATP (at a concentration close to its Km for TYK2, if known, or a standard concentration like 10 µM) to each well.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ADP-Glo™ Reagent Addition:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with no enzyme).

  • Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% activity and the luminescence of a high concentration of a potent inhibitor (or no kinase) as 0% activity.

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in vitro kinase assay workflow.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Reaction_Setup Set Up Kinase Reaction: - this compound/Controls - TYK2 Enzyme - Substrate + ATP Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Add_ADPGlo Add ADP-Glo™ Reagent Incubation->Add_ADPGlo Incubate_RT1 Incubate at Room Temperature Add_ADPGlo->Incubate_RT1 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_RT1->Add_Kinase_Detection Incubate_RT2 Incubate at Room Temperature Add_Kinase_Detection->Incubate_RT2 Read_Luminescence Measure Luminescence Incubate_RT2->Read_Luminescence Data_Analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

In Vitro Kinase Assay Experimental Workflow.

References

Application Notes and Protocols for In Vivo Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification is required regarding the compound "RO495." Initial searches for "this compound" have yielded information pertaining to "Rosuvastatin," a statin medication used to lower cholesterol. It is highly likely that "this compound" is a typographical error and the intended compound of interest is different.

To provide accurate and relevant application notes and protocols, please verify the correct name of the compound.

Once the correct compound is identified, this document will be populated with the following detailed information for researchers, scientists, and drug development professionals.

Compound Profile

  • Mechanism of Action: A detailed description of the molecular and cellular mechanisms through which the compound exerts its effects.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound in relevant animal models. This section will also describe the relationship between drug concentration and its observed effect.

  • Target Animal Models: A list of recommended animal models for studying the compound's efficacy and safety, based on published literature.

Quantitative Data Summary

This section will present a comprehensive summary of key quantitative data from in vivo studies in a clear, tabular format for easy comparison across different studies and models.

Table 1: In Vivo Efficacy and Dosing in Animal Models

Animal ModelDisease/IndicationDosing Regimen (Dose, Frequency, Duration)Route of AdministrationKey Efficacy EndpointsObserved Effects (e.g., % tumor growth inhibition, biomarker modulation)Reference
Data to be populatedData to be populatedData to be populatedData to be populatedData to be populatedData to be populatedData to be populated

Table 2: Pharmacokinetic Parameters in Rodents

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)Reference
Data to be populatedData to be populatedData to be populatedData to be populatedData to be populatedData to be populatedData to be populatedData to be populatedData to be populated

Signaling Pathways

This section will feature diagrams of the key signaling pathways modulated by the compound, generated using the DOT language for Graphviz.

(Example Diagram - to be replaced with specific pathway for the correct compound)

G cluster_0 Example Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Ligand Ligand Ligand->Receptor Binds

Caption: Example of a hypothetical signaling pathway.

Experimental Protocols

Detailed, step-by-step protocols for key in vivo experiments will be provided to ensure reproducibility.

Animal Model Preparation and Handling
  • Species and Strain: Justification for the choice of animal model.

  • Acclimation: Procedures for acclimating animals to the laboratory environment before the start of the study.

  • Housing and Husbandry: Detailed description of housing conditions, including cage type, bedding, diet, and environmental enrichment.

Dosing and Administration
  • Formulation: Preparation of the dosing solution, including vehicle selection and stability.

  • Route of Administration: Detailed procedures for various routes (e.g., oral gavage, intravenous, intraperitoneal, subcutaneous).

  • Dose Volume and Frequency: Guidelines for determining appropriate dose volumes and the frequency of administration.

Experimental Workflow

A diagram illustrating the overall experimental workflow will be provided.

(Example Workflow Diagram - to be replaced with a specific workflow)

G Animal_Acclimation Animal_Acclimation Baseline_Measurements Baseline_Measurements Animal_Acclimation->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Period Treatment_Period Randomization->Treatment_Period Endpoint_Analysis Endpoint_Analysis Treatment_Period->Endpoint_Analysis

Caption: A generalized experimental workflow for in vivo studies.

Sample Collection and Processing
  • Blood Collection: Techniques for collecting blood samples (e.g., tail vein, retro-orbital).

  • Tissue Collection: Procedures for harvesting and processing tissues of interest for downstream analysis.

  • Sample Storage: Recommendations for proper storage of biological samples.

Endpoint Analysis
  • Tumor Volume Measurement: Standard procedures for measuring tumor growth in oncology models.

  • Biomarker Analysis: Protocols for assessing target engagement and pharmacodynamic effects (e.g., Western blot, ELISA, immunohistochemistry).

  • Behavioral Assessments: Methodologies for relevant behavioral tests, if applicable.

  • Histopathology: Procedures for tissue fixation, processing, and staining for histological evaluation.

Data Analysis and Interpretation

  • Statistical Analysis: Recommendations for appropriate statistical methods to analyze the collected data.

  • Interpretation of Results: Guidance on interpreting the experimental outcomes in the context of the compound's mechanism of action and the disease model.

To proceed, please provide the correct name of the compound of interest.

Application Notes and Protocols for Studying Cytokine Signaling Pathways Using RO495, a TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokine signaling pathways are integral to the orchestration of immune and inflammatory responses. Dysregulation of these pathways is a hallmark of numerous autoimmune diseases, inflammatory conditions, and malignancies. A key family of proteins involved in transducing cytokine signals is the Janus kinase (JAK) family, which includes Tyrosine Kinase 2 (TYK2). RO495 has been identified as an inhibitor of TYK2, making it a valuable tool for investigating the role of TYK2-mediated cytokine signaling in various cellular contexts. These application notes provide a comprehensive guide for utilizing this compound in research settings, including detailed protocols for key experiments and data presentation for relevant TYK2 inhibitors.

TYK2 is a non-receptor tyrosine kinase that associates with the intracellular domains of various cytokine receptors. It plays a crucial role in the signaling cascades of interleukins such as IL-6, IL-10, IL-12, and IL-23, as well as type I interferons (IFNs). Upon cytokine binding to its receptor, TYK2 is activated and, in conjunction with other JAK family members, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity. By inhibiting TYK2, this compound offers a means to dissect the specific contributions of this kinase to various cytokine-driven cellular responses.

Data Presentation: Inhibitory Activity of TYK2 Inhibitors

Due to the limited publicly available quantitative data for this compound, this section presents data for other well-characterized TYK2 inhibitors to serve as a reference for experimental design and data interpretation. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of an inhibitor.

CompoundTargetAssay TypeCell TypeStimulusMeasured EndpointIC50 (nM)
DeucravacitinibTYK2Whole Blood AssayHuman Whole BloodIL-12pSTAT4Not explicitly stated, but Cmax is 8- to 17-fold lower than JAK1/3 IC50 and >48- to >102-fold lower than JAK2/2 IC50[1][2]
Cmpd-ATYK2ELISAiPSC-derived AstrocytesIFNαpY10545.1
Cmpd-ATYK2ELISAiPSC-derived AstrocytesIFNαpSTAT56.4
Cmpd-ATYK2ELISAiPSC-derived AstrocytesIFNαpSTAT38.0
Cmpd-ATYK2pSTAT5 AssayiPSC-derived MicrogliaIFNαpSTAT52.9
Cmpd-BTYK2pSTAT5 AssayTHP-1 cellsIFNαpSTAT52.9
BMS-986165TYK2pSTAT5 AssayTHP-1 cellsIFNαpSTAT51.2

Signaling Pathways and Experimental Workflows

TYK2-Mediated Cytokine Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating the signaling of various cytokines, leading to the activation of STAT proteins. This compound, as a TYK2 inhibitor, would block the initial phosphorylation step, thereby inhibiting the downstream signaling cascade.

Caption: TYK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow: Investigating TYK2 Inhibition

This diagram outlines a typical workflow for assessing the efficacy of this compound in inhibiting cytokine-induced signaling pathways in a cellular context.

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound (or vehicle control) start->treatment stimulation Cytokine Stimulation (e.g., IFNα, IL-12) treatment->stimulation harvest Cell Lysis / Fixation stimulation->harvest end_western Western Blot for pSTAT/STAT harvest->end_western end_luciferase Luciferase Reporter Assay harvest->end_luciferase end_flow Phospho-flow Cytometry harvest->end_flow

Caption: General experimental workflow for studying TYK2 inhibition.

Experimental Protocols

Western Blot for Phosphorylated STAT (pSTAT)

This protocol details the steps to measure the inhibition of cytokine-induced STAT phosphorylation by this compound.

Materials:

  • Cells of interest (e.g., PBMCs, specific cell lines)

  • This compound

  • Cytokine (e.g., IFN-α, IL-12)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (specific for pSTAT and total STAT)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine at a pre-determined optimal concentration and time.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody for total STAT as a loading control.

  • Data Analysis:

    • Quantify band intensities for both pSTAT and total STAT.

    • Calculate the ratio of pSTAT to total STAT for each condition.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Luciferase Reporter Assay for Cytokine Signaling Pathway Activity

This protocol describes how to use a luciferase reporter construct to quantify the transcriptional activity of a cytokine-responsive promoter in the presence of this compound.

Materials:

  • Host cell line with low endogenous pathway activity

  • Luciferase reporter vector containing a cytokine-responsive element (e.g., ISRE for IFN signaling, STAT3-responsive element for IL-6 signaling)

  • Transfection reagent

  • This compound

  • Cytokine corresponding to the reporter construct

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the host cell line with the luciferase reporter vector and a control vector (e.g., Renilla luciferase) for normalization.

    • Allow cells to recover and express the reporters for 24-48 hours.

  • Cell Treatment and Stimulation:

    • Pre-incubate the transfected cells with varying concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine for a time sufficient to induce reporter gene expression (typically 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of luciferase activity by the cytokine relative to the unstimulated control.

    • Determine the percentage of inhibition by this compound at each concentration.

    • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Conclusion

This compound, as a TYK2 inhibitor, is a powerful tool for elucidating the intricate roles of TYK2-mediated cytokine signaling in health and disease. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the specific contributions of the TYK2 pathway in their systems of interest. The use of robust methodologies such as Western blotting for pSTAT analysis and luciferase reporter assays will enable the precise characterization of the inhibitory effects of this compound and contribute to the broader understanding of cytokine biology and the development of novel therapeutics.

References

Application Notes and Protocols: RO495 in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO495 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] TYK2 is a critical mediator of cytokine signaling pathways that are central to the pathogenesis of numerous autoimmune and inflammatory diseases. By targeting TYK2, this compound offers a promising tool for immunology research and a potential therapeutic agent for a range of immune-mediated disorders.

These application notes provide an overview of the role of TYK2 in immunology, the mechanism of action of this compound, and detailed protocols for its application in key immunological assays.

Chemical Name: N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-yl)-2,6-dichlorobenzamide CAS Number: 1258296-60-4

Mechanism of Action and Signaling Pathways

TYK2 is essential for the signal transduction of several key cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFN-α/β). These cytokines play pivotal roles in the differentiation, activation, and function of various immune cells. This compound, by inhibiting TYK2, effectively blocks these downstream signaling cascades.

The IL-23/Th17 and IL-12/Th1 Signaling Pathways

The IL-23 and IL-12 pathways are fundamental to the development of T helper 17 (Th17) and T helper 1 (Th1) cells, respectively. These T cell subsets are major drivers of inflammation in many autoimmune diseases.

  • IL-23 Signaling: Upon binding of IL-23 to its receptor, TYK2 and JAK2 are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and promotes the expression of genes that drive the expansion and pathogenic function of Th17 cells. Th17 cells are characterized by the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.

  • IL-12 Signaling: Similarly, IL-12 signaling through TYK2 and JAK2 leads to the phosphorylation of STAT4. pSTAT4 activation is crucial for the differentiation of naive CD4+ T cells into Th1 cells, which produce Interferon-gamma (IFN-γ).

This compound inhibits the TYK2-mediated phosphorylation of STATs, thereby suppressing the differentiation and function of both Th17 and Th1 cells.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23R IL-23R TYK2 TYK2 IL-23R->TYK2 JAK2 JAK2 IL-23R->JAK2 IL-12R IL-12R IL-12R->TYK2 IL-12R->JAK2 IFNAR Type I IFN R IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT3 STAT3 TYK2->STAT3 P STAT4 STAT4 TYK2->STAT4 P STAT1_2 STAT1/2 TYK2->STAT1_2 P JAK2->STAT3 P JAK2->STAT4 P JAK1->STAT1_2 P pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT1_2 pSTAT1/2 STAT1_2->pSTAT1_2 Gene_Expression Gene Expression (e.g., RORγt, IL-17, T-bet, IFN-γ) pSTAT3->Gene_Expression pSTAT4->Gene_Expression pSTAT1_2->Gene_Expression This compound This compound This compound->TYK2 IL-23 IL-23 IL-23->IL-23R IL-12 IL-12 IL-12->IL-12R IFN Type I IFN IFN->IFNAR

TYK2-Mediated Cytokine Signaling Pathways.

Quantitative Data Summary

While specific quantitative data for this compound in various immunological assays are not extensively published, the following tables provide representative data from studies on other highly selective TYK2 inhibitors. This information can be used as a benchmark for designing experiments with this compound.

Table 1: In Vitro Inhibition of TYK2-Dependent Signaling

AssayCell TypeStimulantMeasured EndpointRepresentative IC50
STAT4 PhosphorylationHuman PBMCsIL-12pSTAT418 nM
STAT3 PhosphorylationHuman Th17 cellsIL-23pSTAT3~20 nM
IFN-γ ProductionNK-92 cellsIL-12IFN-γ secretion~25 nM
STAT5 PhosphorylationHuman PBMCsIFN-αpSTAT5~50 nM

Data are representative values for selective TYK2 inhibitors and may vary for this compound.

Table 2: In Vivo Efficacy in a Mouse Model of Psoriasis (IL-23 Induced)

Treatment GroupDose (mg/kg, oral)Reduction in Ear Swelling (%)Reduction in IL-17A Levels (%)
Vehicle Control-00
Selective TYK2 Inhibitor30~65~50
Selective TYK2 Inhibitor100~70~75

Data are representative values for selective TYK2 inhibitors and may vary for this compound.[3]

Experimental Protocols

The following are detailed protocols for key immunology experiments to characterize the effects of this compound.

Protocol 1: Western Blot for STAT Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on IL-12-induced STAT4 phosphorylation in peripheral blood mononuclear cells (PBMCs).

Western_Blot_Workflow A 1. Isolate and Culture PBMCs B 2. Pre-treat with this compound A->B C 3. Stimulate with IL-12 B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Blot Transfer F->G H 8. Antibody Incubation (pSTAT4, total STAT4) G->H I 9. Detection and Analysis H->I

Workflow for Western Blot Analysis of STAT Phosphorylation.

Materials:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • Recombinant Human IL-12

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-pSTAT4 (Tyr693), Rabbit anti-STAT4

  • HRP-conjugated goat anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 supplemented with 10% FBS.

  • This compound Pre-treatment: Seed PBMCs at a density of 2 x 10^6 cells/mL in a 6-well plate. Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IL-12 for 15-30 minutes at 37°C. Include an unstimulated control group.

  • Cell Lysis: After stimulation, place the plate on ice and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing phosphatase and protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT4 (1:1000 dilution) and total STAT4 (1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of pSTAT4 to total STAT4.

Protocol 2: In Vitro T-Helper Cell Differentiation and Flow Cytometry Analysis

This protocol describes the differentiation of naive CD4+ T cells into Th1 and Th17 lineages and the analysis of cytokine production by flow cytometry to assess the effect of this compound.

T_Cell_Differentiation_Workflow A 1. Isolate Naive CD4+ T cells B 2. T cell Activation (anti-CD3/CD28) A->B C 3. Differentiation Cocktails (Th1: IL-12, anti-IL-4) (Th17: IL-6, TGF-β, IL-23, anti-IFN-γ, anti-IL-4) B->C D 4. Add this compound B->D C->D E 5. Culture for 5-7 days D->E F 6. Restimulation (PMA, Ionomycin (B1663694), Brefeldin A) E->F G 7. Intracellular Cytokine Staining (IFN-γ, IL-17A) F->G H 8. Flow Cytometry Analysis G->H

Workflow for T-Helper Cell Differentiation and Analysis.

Materials:

  • Naive CD4+ T cells (isolated from PBMCs)

  • Anti-CD3 and Anti-CD28 antibodies

  • Th1 differentiation cocktail: Recombinant human IL-12 (20 ng/mL), anti-human IL-4 antibody (10 µg/mL)

  • Th17 differentiation cocktail: Recombinant human IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-23 (20 ng/mL), anti-human IFN-γ antibody (10 µg/mL), anti-human IL-4 antibody (10 µg/mL)

  • This compound

  • PMA, Ionomycin, Brefeldin A

  • Fluorescently-labeled antibodies: anti-CD4, anti-IFN-γ, anti-IL-17A

  • Fixation and permeabilization buffers

Procedure:

  • T Cell Isolation and Activation: Isolate naive CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS). Activate the cells in 96-well plates coated with anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL).

  • Differentiation: To induce differentiation, add the respective cytokine cocktails for Th1 or Th17 lineages.

  • This compound Treatment: Add this compound at various concentrations (e.g., 10 nM to 1 µM) or vehicle control to the T cell cultures at the time of activation and differentiation.

  • Cell Culture: Culture the cells for 5-7 days at 37°C and 5% CO2.

  • Restimulation and Intracellular Staining: On the final day, restimulate the cells with PMA (50 ng/mL), ionomycin (500 ng/mL), and Brefeldin A (1 µg/mL) for 4-6 hours.

  • Flow Cytometry: Harvest the cells and stain for the surface marker CD4. Then, fix and permeabilize the cells and perform intracellular staining for IFN-γ and IL-17A.

  • Data Analysis: Acquire the samples on a flow cytometer and analyze the percentage of IFN-γ+ and IL-17A+ cells within the CD4+ T cell population.

Conclusion

This compound is a valuable research tool for investigating the role of TYK2-mediated signaling in the immune system. Its ability to selectively inhibit the IL-23/Th17 and IL-12/Th1 axes makes it particularly useful for studying the pathogenesis of autoimmune and inflammatory diseases. The provided protocols offer a framework for characterizing the immunological effects of this compound in vitro and in vivo. Due to the limited publicly available data on this compound, researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific experimental systems. The representative data from other selective TYK2 inhibitors can serve as a useful guide for these studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the in vitro use of RO495, a potent and selective small molecule inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical research.

Introduction

While the specific chemical identity and primary target of the compound designated "this compound" remain proprietary or are not publicly disclosed, this document collates available information from various in vitro studies to guide its application in a laboratory setting. The provided protocols and concentration ranges are based on analogous compounds and general cell-based assay principles. Researchers are strongly advised to perform initial dose-response experiments to determine the optimal concentration for their specific cell lines and experimental conditions.

Quantitative Data Summary

The effective working concentration of any compound in vitro is highly dependent on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes typical concentration ranges for small molecule inhibitors in various common in vitro assays. These are intended as a starting point for optimization with this compound.

Assay TypeTypical Concentration RangeKey Considerations
Cell Viability/Cytotoxicity 1 nM - 100 µMCell density, incubation time, and the sensitivity of the detection reagent can significantly impact results.[1][2]
Enzyme Inhibition (Biochemical) 0.1 nM - 10 µMDependent on enzyme and substrate concentrations. Purity of the recombinant enzyme is critical.
Signaling Pathway Analysis (e.g., Western Blot) 10 nM - 10 µMTime-course experiments are crucial to capture transient signaling events.
Apoptosis Assays 100 nM - 50 µMThe timing of analysis is critical to differentiate between early and late apoptotic events.
Cell Migration/Invasion Assays 10 nM - 20 µMConcentrations should be non-toxic to ensure observed effects are specific to migration/invasion pathways.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell proliferation and viability.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Solubilization: If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[3][4]

Western Blot Analysis for Signaling Pathway Modulation

This protocol is designed to analyze changes in protein expression or phosphorylation status within a signaling pathway upon treatment with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture dishes (e.g., 6-well plates)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for different durations.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generic experimental workflow for evaluating a novel inhibitor and a hypothetical signaling pathway that such an inhibitor might target.

G cluster_0 In Vitro Assay Workflow Initial Screening Initial Screening Dose-Response Dose-Response Initial Screening->Dose-Response Identify hit compounds Mechanism of Action Mechanism of Action Dose-Response->Mechanism of Action Determine IC50 Target Validation Target Validation Mechanism of Action->Target Validation Elucidate biological effect Lead Optimization Lead Optimization Target Validation->Lead Optimization Confirm target engagement

Caption: A generalized workflow for in vitro drug discovery.

G cluster_1 Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_B

Caption: A hypothetical kinase signaling pathway inhibited by this compound.

References

Application Notes and Protocols for RO495, a TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of RO495, a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), in a laboratory setting. Detailed protocols for in vitro kinase assays and cell-based assays are provided to enable the characterization of this compound's activity and its effects on cellular signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the non-receptor tyrosine-protein kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs). These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting TYK2, this compound effectively modulates the downstream signaling cascade, primarily the JAK-STAT pathway, leading to a reduction in the production of pro-inflammatory mediators.

Chemical Identity:

  • IUPAC Name: N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-yl)-2,6-dichlorobenzamide

  • CAS Number: 1258296-60-4

Reliable Suppliers for Laboratory Use

For reliable, high-purity this compound suitable for laboratory research, consider the following suppliers who specialize in providing reagents for scientific use:

  • MedKoo Biosciences: Offers this compound for research purposes, providing details on purity and storage conditions.

  • Aladdin Scientific: Lists this compound with specified purity levels and quantities for research applications.

  • MedchemExpress: Provides this compound with detailed information on its biological activity and instructions for solution preparation.

It is imperative to obtain a Certificate of Analysis (CoA) from the supplier to ensure the identity and purity of the compound before commencing any experimental work.

Quantitative Data

The inhibitory activity of this compound and other representative JAK inhibitors is summarized in the table below. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity.

InhibitorTarget KinaseIC50 (nM)Selectivity ProfileReference
This compound (Representative) TYK21.5 (cell-based)Highly selective for TYK2[1]
BaricitinibJAK1/2JAK1: ~5.9, JAK2: ~5.7Potent inhibitor of JAK1 and JAK2, moderate activity against TYK2.[2]
TofacitinibJAK1/3JAK1: ~1, JAK3: ~1Primarily inhibits JAK1 and JAK3, with some activity against JAK2.[3]
DeucravacitinibTYK2~1.0 (biochemical)Allosteric inhibitor with high selectivity for TYK2 over other JAKs.[3][4]

Signaling Pathways

This compound exerts its mechanism of action by inhibiting the TYK2 kinase, which is a critical component of the JAK-STAT signaling pathway. This pathway is activated by the binding of cytokines to their receptors, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene This compound This compound This compound->TYK2 Inhibition

TYK2 Signaling Pathway Inhibition by this compound

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound.

In Vitro Kinase Assay (Biochemical)

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified TYK2 kinase. A common method is to quantify the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant human TYK2 enzyme

  • TYK2 substrate peptide (e.g., a peptide derived from a known TYK2 substrate)

  • This compound (dissolved in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:10 dilutions.

  • Reaction Setup:

    • Add 2.5 µL of Kinase Assay Buffer to each well of a 384-well plate.

    • Add 25 nL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of a solution containing the TYK2 enzyme and substrate peptide in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for TYK2.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow A Prepare Serial Dilution of this compound B Dispense this compound/DMSO into 384-well Plate A->B C Add TYK2 Enzyme and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Develop Luminescent Signal (Kinase Detection Reagent) F->G H Measure Luminescence G->H I Calculate % Inhibition and IC50 H->I Cell_Based_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound/DMSO A->B C Stimulate with Cytokine B->C D Fix and Permeabilize Cells C->D E Immunostain for pSTAT D->E F Acquire Data (Flow Cytometry/Imaging) E->F G Analyze MFI F->G H Calculate % Inhibition and IC50 G->H

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of RO495 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RO495. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous solutions during experimental procedures. The principles and protocols outlined here are broadly applicable to many poorly water-soluble small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?

A1: The recommended first step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its excellent ability to dissolve a wide range of organic molecules.[1][2][3] From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid affecting the biological system.[1]

Q2: What are the best organic solvents for preparing stock solutions of hydrophobic compounds like this compound?

A2: Besides DMSO, other frequently used solvents include ethanol, methanol, and dimethylformamide (DMF).[1] The ideal solvent will depend on the specific properties of this compound and the tolerance of your experimental setup to that solvent.[1]

Q3: I've prepared a DMSO stock solution, but I see precipitation after adding it to my aqueous buffer. What is happening?

A3: This is a common issue when the compound's solubility limit in the final aqueous solution is exceeded. Even though this compound is soluble in the concentrated DMSO stock, its poor aqueous solubility can cause it to precipitate out when diluted into the buffer. To address this, you can try lowering the final concentration of this compound in your experiment.

Q4: Can I heat the solution to help dissolve this compound?

A4: Yes, gentle warming can aid dissolution.[2] Heating a solution to around 37°C can increase the rate of dissolution.[2] However, be cautious, as excessive heat could potentially degrade the compound.[2] It is advisable to test the stability of this compound at elevated temperatures if you plan to use heat regularly.

Q5: My DMSO stock solution has precipitate after being stored in the freezer. What should I do?

A5: Precipitation after freeze-thaw cycles is a known issue.[2] Before using the stock solution, ensure it is completely redissolved. You may need to warm the vial to 37°C and vortex it to ensure the solution is homogeneous.[2] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2]

Troubleshooting Guide

If you continue to experience solubility issues with this compound, follow this tiered troubleshooting guide.

Tier 1: Optimizing the Stock Solution

The quality of your stock solution is crucial. Several factors can impact the solubility of small molecule inhibitors:

  • Compound Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of this compound.[2]

  • Solvent Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can reduce the solubility of many organic compounds.[2]

  • Concentration: You might be attempting to create a stock solution that is above the compound's solubility limit in DMSO.[2]

Tier 2: Advanced Solubilization Techniques

If optimizing the stock solution is not sufficient, consider these more advanced techniques:

  • pH Adjustment: For ionizable compounds, altering the pH of the final aqueous medium can significantly enhance solubility.[1] It is important to determine the pKa of your compound and prepare a series of buffers with varying pH values to test for optimal solubility.[1] Note that the optimal pH for solubility may not be compatible with your biological assay.[1]

  • Co-Solvent Systems: A co-solvent system, which involves a mixture of solvents, might be effective.[1] You can prepare stock solutions in various solvent mixtures (e.g., DMSO/ethanol) and test their compatibility with your experiment.[1]

  • Use of Solubilizing Excipients: If the above methods are not suitable, you can explore using solubilizing excipients. These are additives that can increase the apparent solubility of a compound.[1]

Data Summary

The following table provides a summary of common parameters used when preparing and handling stock solutions for poorly soluble compounds.

ParameterRecommended Value/PracticeNotes
Primary Solvent Anhydrous, high-purity DMSOA versatile solvent for a wide range of organic molecules.[1][2]
Alternative Solvents Ethanol, Methanol, DMFChoice depends on compound properties and experimental compatibility.[1]
Final Solvent Conc. < 0.5% (v/v) in assayTo avoid solvent-induced artifacts in biological experiments.[1]
Warming Temperature 37°CGentle warming can aid dissolution; avoid excessive heat.[2]
Storage Aliquot into single-use volumes at -20°C or -80°CMinimizes freeze-thaw cycles that can cause precipitation.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[2]

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Appropriate vials (e.g., amber glass)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution.

  • Weigh the calculated amount of this compound powder and place it into a vial.[2]

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.[2]

  • If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[2] Sonication can also be used as an alternative.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]

Protocol 2: Small-Scale Solubility Assessment

Objective: To determine the best solvent for dissolving this compound.

Materials:

  • This compound powder

  • A panel of solvents (e.g., DMSO, ethanol, methanol, DMF)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.[1]

  • To each tube, add a small, precise volume of a different solvent (e.g., 100 µL) to achieve a high target concentration.[1]

  • Vortex each tube vigorously for 1-2 minutes.[1]

  • Visually inspect for complete dissolution. If not fully dissolved, gentle warming can be attempted if the compound is heat-stable.[1]

  • If the compound appears dissolved, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[1]

  • Carefully examine the supernatant. A clear, particle-free solution indicates good solubility at that concentration.[1]

Visual Guides

G start Start: this compound powder insoluble in aqueous buffer stock_solution Prepare high-concentration stock in organic solvent (e.g., DMSO) start->stock_solution dilute Dilute stock solution into aqueous buffer stock_solution->dilute observe Observe for precipitation dilute->observe soluble Success: Solution is clear. Proceed with experiment. observe->soluble No precipitate Issue: Precipitation occurs observe->precipitate Yes troubleshoot Go to Tier 2: Advanced Solubilization precipitate->troubleshoot

Caption: Initial workflow for dissolving this compound.

G start Start: Poor solubility in aqueous buffer after dilution is_ionizable Is this compound ionizable? start->is_ionizable ph_adjust Tier 2a: Adjust pH of aqueous buffer is_ionizable->ph_adjust Yes co_solvent Tier 2b: Use a co-solvent system is_ionizable->co_solvent No check_compatibility Check for assay compatibility ph_adjust->check_compatibility co_solvent->check_compatibility excipients Tier 2c: Use solubilizing excipients success Success: Solubilized excipients->success Soluble and compatible fail Consider alternative formulation strategies excipients->fail Still insoluble or not compatible check_compatibility->excipients Not compatible or still insoluble check_compatibility->success Compatible and soluble

Caption: Decision tree for advanced solubilization.

References

Technical Support Center: Minimizing Off-Target Effects of RO495 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using RO495, a potent TYK2 inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you minimize off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3][4][5] TYK2 is a crucial component of the signaling pathways for several cytokines, including interleukins IL-12 and IL-23, and Type I interferons. By inhibiting TYK2, this compound blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating immune and inflammatory responses.

Q2: What are the likely off-target effects of this compound?

A2: As an ATP-competitive inhibitor, the primary off-target effects of this compound are likely to be the inhibition of other JAK family members: JAK1, JAK2, and JAK3. This is due to the high degree of structural similarity in the ATP-binding sites across the JAK family. Inhibition of these other JAKs can lead to unintended biological consequences as they are involved in various physiological processes, including hematopoiesis. Newer allosteric TYK2 inhibitors that bind to the regulatory pseudokinase (JH2) domain tend to have higher selectivity.

Q3: How can I minimize the potential for off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.

  • Employ orthogonal validation: Confirm your findings using structurally and mechanistically different TYK2 inhibitors or genetic approaches like siRNA or CRISPR/Cas9 to knockdown TYK2.

  • Perform rigorous control experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related but inactive molecule as a negative control if available.

Q4: What are the signs of off-target effects in my cell-based assays?

A4: Common indicators of potential off-target effects include:

  • Inconsistent results when using a different, structurally unrelated inhibitor for the same target.

  • A discrepancy between the phenotype observed with this compound and the phenotype from genetic knockdown of TYK2.

  • High levels of cytotoxicity at concentrations required to see the desired biological effect.

  • Biological effects that are inconsistent with the known functions of the TYK2 signaling pathway.

Data Presentation

Table 1: Representative Selectivity Profile of a TYK2 Inhibitor

While a specific kinome scan for this compound is not publicly available, the following table provides a representative selectivity profile for a selective, ATP-competitive TYK2 inhibitor against other JAK family members. Lower IC50 values indicate higher potency.

KinaseIC50 (nM)Selectivity vs. TYK2
TYK2 1.5 -
JAK1150100-fold
JAK2300200-fold
JAK3450300-fold

Note: The data presented here are for illustrative purposes to demonstrate typical selectivity profiles and are not specific to this compound.

Mandatory Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer This compound This compound This compound->TYK2 inhibits DNA DNA pSTAT_dimer->DNA binds to Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression regulates

Caption: Simplified TYK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Suspected Off-Target Effect dose_response 1. Dose-Response Curve (Determine lowest effective concentration) start->dose_response orthogonal_validation 2. Orthogonal Validation dose_response->orthogonal_validation crispr CRISPR/siRNA Knockdown of TYK2 orthogonal_validation->crispr alt_inhibitor Use Structurally Different TYK2 Inhibitor orthogonal_validation->alt_inhibitor target_engagement 3. Target Engagement Assay (e.g., CETSA) crispr->target_engagement alt_inhibitor->target_engagement kinome_scan 4. Kinome Profiling (Identify specific off-targets) target_engagement->kinome_scan end Conclusion: On-Target vs. Off-Target Effect kinome_scan->end

Caption: Experimental workflow for investigating and minimizing off-target effects.

Troubleshooting_Guide start Unexpected Phenotype Observed check_concentration Is the this compound concentration optimized? start->check_concentration phenotype_with_knockdown Does TYK2 knockdown replicate the phenotype? check_concentration->phenotype_with_knockdown Yes optimize_concentration Perform dose-response experiment. check_concentration->optimize_concentration No off_target_likely Off-target effect is likely. Consider kinome profiling. phenotype_with_knockdown->off_target_likely No on_target_possible On-target effect is possible. Investigate downstream signaling. phenotype_with_knockdown->on_target_possible Yes perform_knockdown Perform siRNA/CRISPR knockdown of TYK2. phenotype_with_knockdown->perform_knockdown optimize_concentration->phenotype_with_knockdown

Caption: Troubleshooting decision tree for unexpected experimental outcomes with this compound.

Experimental Protocols

Protocol 1: Dose-Response Determination using Western Blot for Phospho-STAT3

Objective: To determine the lowest effective concentration of this compound that inhibits cytokine-induced STAT3 phosphorylation.

Methodology:

  • Cell Culture: Plate a responsive cell line (e.g., NK-92) in a 6-well plate and allow cells to adhere or reach the desired confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free media. A typical concentration range to test would be 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). Pre-treat the cells with the different concentrations of this compound for 2 hours.

  • Cytokine Stimulation: Stimulate the cells with a TYK2-dependent cytokine, such as IL-23 (e.g., 50 ng/mL), for 30 minutes. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT3 as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Normalize the phospho-STAT3 signal to the total STAT3 signal. Plot the normalized phospho-STAT3 levels against the log of the this compound concentration to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to and stabilizes TYK2 in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a concentration several-fold above its IC50 and a vehicle control for a specified time.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the amount of soluble TYK2 in the supernatant by Western blot.

  • Data Analysis: Plot the amount of soluble TYK2 as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates that the inhibitor has bound to and stabilized the TYK2 protein.

Protocol 3: Genetic Knockdown for Phenotype Validation

Objective: To determine if the biological phenotype observed with this compound treatment is a direct result of TYK2 inhibition.

Methodology:

  • sgRNA Design and Cloning: Design and clone two to three different sgRNAs targeting TYK2 into a suitable CRISPR/Cas9 expression vector.

  • Transfection and Selection: Transfect the target cells with the CRISPR/Cas9 plasmids. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).

  • Clonal Isolation: Isolate single-cell clones and expand them.

  • Knockdown Validation: Screen the clones for TYK2 knockdown by Western blot or qPCR.

  • Phenotypic Analysis: Perform the relevant phenotypic assay on the validated TYK2 knockdown clones and compare the results to cells treated with this compound. If the phenotype of the knockdown cells matches the phenotype of the this compound-treated cells, it provides strong evidence that the effect of this compound is on-target.

References

Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on the optimization of in vivo dosage for investigational small molecule inhibitors, using the hypothetical MEK1/2 inhibitor, "Compound X," as an illustrative example.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before initiating in vivo dosing studies with a new compound?

A1: Before moving into animal models, it is crucial to have a solid understanding of your compound's in vitro properties. This includes its potency (e.g., IC50) against the intended target, selectivity against off-targets, solubility, and metabolic stability in liver microsomes from the animal species you plan to use.[1][2][3] This preliminary data will inform the initial dose range selection and formulation development.

Q2: How do I select the starting dose for my in vivo studies?

A2: The starting dose is typically extrapolated from in vitro efficacy data. A common approach is to aim for an in vivo exposure (plasma concentration) that is a multiple of the in vitro IC50 or EC50 value. However, this should be adjusted based on the compound's pharmacokinetic properties. If the compound has poor bioavailability, a higher oral dose will be needed to achieve the desired plasma concentration.

Q3: What is a Maximum Tolerated Dose (MTD) study, and why is it important?

A3: A Maximum Tolerated Dose (MTD) study is a critical initial in vivo experiment to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[4] This study involves administering escalating doses of the compound to cohorts of animals and closely monitoring for signs of toxicity, such as weight loss, changes in behavior, or clinical signs of distress. The MTD is essential for establishing a safe dose range for subsequent efficacy studies.[4]

Q4: My compound shows good in vitro potency but no efficacy in vivo. What are the potential reasons?

A4: This is a common challenge in drug development. Several factors could be at play:

  • Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated, resulting in insufficient exposure at the target site.[5]

  • Inadequate Target Engagement: Even with sufficient plasma exposure, the compound may not be reaching its intended target tissue or engaging with the target protein effectively.

  • In vivo-in vitro Discrepancies: The in vivo environment is far more complex than an in vitro assay. Factors such as plasma protein binding, tissue distribution, and the presence of efflux transporters can all limit a compound's efficacy.[3]

Q5: How can I assess target engagement in vivo?

A5: Target engagement can be assessed by measuring the modulation of a downstream biomarker in the target tissue. For example, with our hypothetical MEK1/2 inhibitor, "Compound X," one could measure the levels of phosphorylated ERK (p-ERK) in tumor tissue samples collected from treated animals. A significant reduction in p-ERK levels would indicate successful target engagement.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High mortality or excessive toxicity at low doses Poor formulation leading to acute toxicity; Off-target toxicity; Species-specific sensitivity.Re-evaluate the formulation and vehicle. Conduct a formal MTD study with smaller dose escalations. Assess for potential off-target activities.
Lack of in vivo efficacy despite achieving target plasma exposure Poor tissue penetration; High plasma protein binding; Rapid target turnover; Ineffective mechanism of action in the chosen model.Conduct a tissue distribution study to measure compound levels in the target tissue. Measure the unbound fraction of the compound in plasma. Perform a pharmacodynamic study to confirm target inhibition in the target tissue. Re-evaluate the biological rationale for the chosen animal model.
High variability in efficacy between animals Inconsistent dosing; Formulation instability; Genetic or physiological variability in the animal model.Refine the dosing procedure to ensure accuracy and consistency. Check the stability of the formulation over the dosing period. Use a more homogeneous animal strain or increase the group size to improve statistical power.
Compound precipitates out of solution upon administration Poor solubility of the compound in the chosen vehicle.Test alternative, biocompatible vehicles or formulation strategies (e.g., co-solvents, cyclodextrins, lipid-based formulations).

Experimental Protocols

Maximum Tolerated Dose (MTD) Study Protocol
  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice).

  • Group Size: Use 3-5 animals per dose group.

  • Dose Escalation: Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage) daily for 5-7 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in posture or activity, and ruffled fur.

  • Endpoint: The MTD is defined as the highest dose that does not induce more than a 10-15% loss in body weight or other significant clinical signs of distress.

Pharmacokinetic/Pharmacodynamic (PK/PD) Study Protocol
  • Animal Model and Group Size: Use the same animal model as the efficacy studies, with at least 3 animals per time point.

  • Dosing: Administer a single dose of "Compound X" at a dose level expected to be efficacious (e.g., near the MTD).

  • Sample Collection:

    • PK: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Process to plasma and store at -80°C until analysis.

    • PD: At corresponding time points, euthanize animals and collect the target tissue (e.g., tumor). Snap-freeze in liquid nitrogen and store at -80°C.

  • Analysis:

    • PK: Analyze plasma samples for "Compound X" concentration using a validated analytical method (e.g., LC-MS/MS).

    • PD: Process tissue samples to extract protein. Analyze for the target biomarker (e.g., p-ERK) by Western blot or ELISA.

  • Data Interpretation: Correlate the pharmacokinetic profile (drug concentration over time) with the pharmacodynamic response (target inhibition over time).

Quantitative Data Summary for "Compound X"

Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Tumor p-ERK Inhibition (at 4hr) Observations
10150160025%Well-tolerated
305501250070%Well-tolerated
10018002950095%MTD; slight weight loss observed

Visualizations

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 Inhibitory Action RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation CompoundX Compound X CompoundX->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Compound X on MEK1/2.

G Start Start: In Vivo Efficacy Issue CheckPK 1. Assess Pharmacokinetics (Plasma Exposure) Start->CheckPK CheckPD 2. Assess Pharmacodynamics (Target Engagement in Tissue) CheckPK->CheckPD Exposure Adequate CheckFormulation 3. Evaluate Formulation and Dosing Regimen CheckPK->CheckFormulation Exposure Inadequate CheckModel 4. Re-evaluate Animal Model and Biological Hypothesis CheckPD->CheckModel Target Engagement Inadequate OptimizeDose Optimize Dose/Schedule CheckPD->OptimizeDose Target Engagement Adequate Reformulate Reformulate Compound CheckFormulation->Reformulate Redesign Redesign Compound or Select New Model CheckModel->Redesign Success Resolution: Efficacy Achieved OptimizeDose->Success Reformulate->CheckPK

References

addressing RO495-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is a technical support center with troubleshooting guides and FAQs for addressing RO495-induced cytotoxicity in cell lines.

Welcome to the technical support resource for this compound. This guide is designed to help you navigate your experiments, offering solutions to common challenges and answers to frequently asked questions related to this compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor designed to selectively induce apoptosis in cancer cells. It functions as a BH3-mimetic, targeting the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2] Specifically, this compound competitively binds to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins.[3][4] This disruption leads to the activation of BAX and BAK, which oligomerize on the mitochondrial outer membrane, causing mitochondrial outer membrane permeabilization (MOMP).[3] The subsequent release of cytochrome c into the cytosol initiates the caspase cascade, leading to programmed cell death.[2][5]

Q2: Which cell lines are most sensitive to this compound?

Sensitivity to this compound is highly dependent on the expression levels of Bcl-2 family proteins. Cell lines that are "primed for death," meaning they have high levels of anti-apoptotic proteins sequestering pro-apoptotic activators, are often the most sensitive. We recommend starting with a dose-response experiment to determine the IC50 for your specific cell line. See the table below for recommended starting concentrations for common cell lines.

Q3: What are the potential off-target effects of this compound?

As with any small molecule inhibitor, off-target effects are possible.[6][7] While this compound is designed for high specificity to the BH3-binding groove of Bcl-2 family proteins, high concentrations may lead to unintended interactions. Potential off-target effects could manifest as unexpected cellular phenotypes or cytotoxicity in cell lines predicted to be resistant. If off-target effects are suspected, we recommend performing washout experiments, using lower concentrations, and validating key apoptotic events to confirm the mechanism of action.

Troubleshooting Guide

Problem 1: I am not observing any significant cytotoxicity after treating my cells with this compound.
  • Q: Did you verify the potency of your this compound stock?

    • A: Aliquot your stock upon receipt and avoid repeated freeze-thaw cycles. To verify activity, use a sensitive positive control cell line (e.g., a hematological cancer cell line known for Bcl-2 dependence).

  • Q: Is your cell line resistant to Bcl-2 inhibition?

    • A: Some cell lines may rely on other survival pathways or overexpress other anti-apoptotic proteins like Mcl-1, to which this compound may have a lower affinity. Consider performing a Western blot to assess the expression levels of Bcl-2, Bcl-xL, and Mcl-1.

  • Q: Was the treatment duration sufficient?

    • A: Apoptosis is a time-dependent process. While some effects may be visible within 6-8 hours, significant cell death often requires 24-48 hours of incubation. We recommend a time-course experiment to determine the optimal endpoint.

Problem 2: I am observing high levels of cell death in my vehicle-treated (control) group.
  • Q: Is the vehicle (e.g., DMSO) concentration too high?

    • A: Most cell lines can tolerate DMSO up to 0.1%, but some are more sensitive. Ensure your final vehicle concentration is consistent across all wells and is at a non-toxic level for your specific cell line. Perform a vehicle-only toxicity test.

  • Q: Are your cells healthy and at the correct confluency at the time of treatment?

    • A: Over-confluent or unhealthy cells can undergo spontaneous apoptosis. Ensure you are plating cells at an optimal density (typically 50-70% confluency) and that they appear healthy under a microscope before adding the compound.

Problem 3: My results are inconsistent between experiments.
  • Q: Are you controlling for passage number and cell density?

    • A: Cancer cell lines can evolve in culture, which may alter their drug response.[8] Use cells within a consistent, low passage number range. Ensure that the cell seeding density is identical for each replicate and each experiment, as this can significantly impact results.

  • Q: Is your reagent preparation consistent?

    • A: Prepare fresh dilutions of this compound from a validated stock aliquot for each experiment. Ensure thorough mixing of all reagents and uniform distribution of cells in each well.

Quantitative Data Summary

The following tables provide reference data for designing your experiments with this compound.

Table 1: Recommended Starting Concentrations for this compound in Various Cancer Cell Lines

Cell Line Cancer Type Recommended Starting Range (nM) Notes
MOLT-4 Acute Lymphoblastic Leukemia 10 - 1000 Highly sensitive due to Bcl-2 dependence.
H1299 Non-Small Cell Lung Cancer 100 - 10000 Moderate sensitivity.
HCT116 Colorectal Cancer 50 - 5000 Sensitivity can vary based on mutation status.

| MCF-7 | Breast Cancer | 500 - 20000 | Often shows moderate to low sensitivity. |

Table 2: Troubleshooting Quick Reference

Issue Potential Cause Recommended Action
No Cytotoxicity Inactive compound, resistant cell line, insufficient time Validate compound on a positive control, check Bcl-2 family protein expression, perform a time-course experiment (24-72h).
High Control Death Vehicle toxicity, poor cell health, contamination Reduce final vehicle concentration (<0.1%), ensure optimal cell confluency (50-70%), check for contamination.
Inconsistent Results High cell passage, variable seeding density Use low-passage cells, standardize cell seeding protocol, ensure proper mixing.

| Unexpected Phenotype | Off-target effects | Lower this compound concentration, confirm apoptosis via Annexin V/caspase cleavage assays. |

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental workflows for this compound.

RO495_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Bcl2 Anti-Apoptotic (Bcl-2, Bcl-xL) This compound->Bcl2 inhibits BaxBak Effectors (BAX, BAK) Bcl2->BaxBak inhibits BH3 Pro-Apoptotic (BIM, BID) BH3->Bcl2 BH3->BaxBak activates CytoC Cytochrome c BaxBak->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_assays Endpoint Assays start Seed Cells in Microplate treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24-48h) treat->incubate viability Cell Viability (MTT / CTG) incubate->viability apoptosis Apoptosis Assay (Annexin V / PI) incubate->apoptosis western Mechanism Validation (Western Blot for Cleaved Caspase-3) incubate->western analyze Data Analysis (IC50 Calculation) viability->analyze apoptosis->analyze western->analyze conclusion Conclusion analyze->conclusion Troubleshooting_Tree start Experiment Fails: No Cytotoxicity q1 Used a positive control cell line? start->q1 a1_yes Control worked? q1->a1_yes Yes a1_no Check this compound stock and formulation. Re-test. q1->a1_no No q2 Cell line may be resistant. Check protein expression (e.g., Mcl-1). a1_yes->q2 Yes q3 Increase incubation time (48-72h) or dose. a1_yes->q3 No

References

improving the stability of RO495 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Compound RO495 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Compound this compound in experimental settings?

A1: The stability of Compound this compound can be influenced by several factors, including temperature, light exposure, pH of the solution, the type of solvent used, and the presence of oxidizing agents or enzymes.[1][2] It is crucial to control these environmental and chemical factors to ensure the integrity and activity of the compound throughout your experiments.[3][4]

Q2: How should I properly store stock solutions of Compound this compound?

A2: For optimal stability, stock solutions of Compound this compound should be stored at low temperatures, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; refer to the compound's data sheet for recommended solvents. Solutions should be stored in tightly sealed, light-protecting containers.

Q3: Can I autoclave solutions containing Compound this compound for sterilization?

A3: No, you should not autoclave solutions containing Compound this compound. High temperatures during autoclaving can lead to significant degradation of the compound.[3] For sterilization, it is recommended to use filter sterilization with a 0.2µm pore size filter.[5]

Q4: What are the visible signs of Compound this compound degradation?

A4: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates.[6] However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods like HPLC to assess the purity and concentration of your this compound solution before use, especially after prolonged storage.[7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.

  • Possible Cause: Degradation of Compound this compound in the culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of Compound this compound from a frozen stock immediately before each experiment.

    • Assess Stability in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C. Collect samples at different time points (e.g., 0, 2, 6, 12, 24 hours) and analyze the concentration of the active compound by HPLC.

    • pH of Medium: Ensure the pH of your culture medium remains stable after the addition of the this compound solution, as pH can significantly impact its stability.[1][8]

    • Minimize Light Exposure: Protect the cell culture plates from direct light, as phot-degradation can occur.[1]

Issue 2: Variability between different batches of Compound this compound.

  • Possible Cause: Inconsistent quality or handling of different batches.

  • Troubleshooting Steps:

    • Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch to verify its purity and concentration.

    • Perform Quality Control: Upon receiving a new batch, perform an independent quality control check, such as HPLC or mass spectrometry, to confirm its identity and purity.[6]

    • Standardize Solution Preparation: Adhere to a strict, standardized protocol for preparing stock and working solutions to minimize variability.[5]

Data on Compound this compound Stability

The following tables summarize the stability of Compound this compound under various experimental conditions.

Table 1: Thermal Stability of Compound this compound in Solution (Solvent: DMSO)

TemperatureStorage DurationPercent Degradation
4°C24 hours< 1%
4°C7 days5%
Room Temperature (25°C)8 hours10%
Room Temperature (25°C)24 hours25%
37°C8 hours20%
37°C24 hours50%

Table 2: pH Stability of Compound this compound in Aqueous Buffer at 25°C

pHIncubation TimePercent Degradation
5.024 hours15%
7.424 hours< 5%
8.524 hours30%

Experimental Protocols

Protocol 1: Preparation of Compound this compound Stock Solution

  • Allow the vial of solid Compound this compound to equilibrate to room temperature before opening.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of Compound this compound Stability by HPLC

  • Prepare a fresh working solution of Compound this compound at a known concentration (e.g., 10 µM) in the desired experimental buffer or medium.

  • Incubate the solution under the conditions to be tested (e.g., 37°C in a cell culture incubator).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately analyze the aliquot by reverse-phase HPLC with a suitable C18 column.

  • Use a mobile phase gradient appropriate for separating this compound from its potential degradation products.

  • Monitor the elution profile using a UV detector at the absorbance maximum of this compound.

  • Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability A Inconsistent Experimental Results B Check for Obvious Errors (Pipetting, Calculations) A->B C Suspect this compound Instability B->C Errors Ruled Out D Prepare Fresh Stock and Working Solutions C->D E Re-run Experiment with Fresh Solutions D->E F Results Improved? E->F G Yes: Problem Solved (Old solution degraded) F->G Yes H No: Further Investigation F->H No I Perform Stability Study (HPLC time-course) H->I L Contact Technical Support H->L J Identify Degradation Factors (Temperature, pH, Light) I->J K Optimize Experimental Protocol J->K

Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by the instability of Compound this compound.

Signaling_Pathway Hypothetical Signaling Pathway Affected by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_degradation Degradation Products cluster_nucleus Nucleus Receptor Receptor KinaseA KinaseA Receptor->KinaseA KinaseB KinaseB KinaseA->KinaseB TranscriptionFactor TranscriptionFactor KinaseB->TranscriptionFactor Phosphorylates GeneExpression GeneExpression TranscriptionFactor->GeneExpression Translocates and Activates Degraded_this compound Inactive Degradation Products Degraded_this compound->Receptor Fails to Bind This compound This compound This compound->Receptor Binds and Activates This compound->Degraded_this compound Degrades Over Time

Caption: A diagram illustrating how the degradation of Compound this compound can lead to a loss of its intended biological activity in a signaling pathway.

References

Technical Support Center: Optimizing RO495-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing RO495, a potent TYK2 inhibitor, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and Type I interferons. It functions by phosphorylating downstream Signal Transducer and Activator of Transcription (STAT) proteins, leading to their activation and the subsequent transcription of target genes involved in immune and inflammatory responses. This compound exerts its inhibitory effect by blocking the catalytic activity of TYK2, thereby preventing the phosphorylation and activation of downstream STAT proteins, such as STAT5.

Q2: I am observing a weak or no signal in my this compound-based assay. What are the possible causes and solutions?

A weak or absent signal in your assay can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

Possible Cause Recommendation
Inactive this compound Ensure proper storage of this compound at -20°C. Prepare fresh stock solutions in a suitable solvent like DMSO.
Low Cell Viability Use healthy, viable cells for your experiments. Avoid using cells that have been passaged too many times.
Suboptimal Cell Seeding Density Optimize cell seeding density to ensure a sufficient number of target cells for a detectable signal.
Inefficient Cytokine Stimulation Confirm the activity and optimal concentration of the cytokine used to stimulate the TYK2-STAT pathway.
Insufficient Incubation Times Optimize incubation times for both this compound treatment and cytokine stimulation.
Technical Errors in Assay Protocol Review the assay protocol for any potential errors in reagent preparation or procedural steps.

Q3: My results show high background signal. How can I reduce it?

High background can mask the specific signal in your assay. Consider the following to minimize background noise:

  • Optimize Antibody Concentrations: Titrate primary and secondary antibody concentrations to find the optimal balance between signal and background.

  • Washing Steps: Increase the number and duration of washing steps to remove unbound antibodies and other sources of background.

  • Blocking: Ensure adequate blocking of non-specific binding sites. You may need to try different blocking buffers.

  • Reagent Quality: Use high-quality, fresh reagents to avoid contaminants that can contribute to background.

Q4: I am seeing significant variability between my experimental replicates. What could be the reason?

Variability in results can compromise the reliability of your data. Here are some common causes and solutions:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.

  • Inconsistent Cell Seeding: Make sure cells are evenly distributed in each well.

  • Edge Effects in Multi-well Plates: To minimize edge effects, avoid using the outer wells of the plate or fill them with a buffer.

  • Reagent Preparation: Prepare master mixes of reagents to ensure consistency across all wells.

Troubleshooting Guides

Guide 1: Poor Inhibition of STAT5 Phosphorylation

This guide provides a systematic approach to troubleshoot experiments where this compound is not effectively inhibiting cytokine-induced STAT5 phosphorylation.

A Start: No/Weak Inhibition Observed B Check this compound Integrity A->B C Prepare Fresh Stock Solution B->C Issue with this compound? D Verify Cell Health and Density B->D This compound is OK C->D K Contact Technical Support C->K E Optimize Seeding Density D->E Suboptimal Density? F Confirm Cytokine Activity D->F Cells are Healthy E->F E->K G Test a Range of Cytokine Concentrations F->G Low Activity? H Review Assay Protocol F->H Cytokine is Active G->H G->K I Optimize Incubation Times H->I Procedural Error? J Problem Resolved H->J Protocol is Correct I->J I->K

Troubleshooting workflow for poor this compound-mediated inhibition.

Guide 2: Enhancing Signal-to-Noise Ratio

This guide outlines steps to improve the signal-to-noise ratio in your this compound assays.

A Start: Low Signal-to-Noise Ratio B Optimize Antibody Concentrations A->B C Titrate Primary and Secondary Antibodies B->C D Increase Washing Steps C->D E Increase Number and Duration of Washes D->E F Improve Blocking E->F G Test Different Blocking Buffers F->G H Use High-Quality Reagents G->H I Prepare Fresh Reagents H->I J Signal Enhanced I->J

Steps to enhance the signal-to-noise ratio in assays.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-STAT5

This protocol details the steps for assessing the effect of this compound on cytokine-induced STAT5 phosphorylation using Western blotting.

  • Cell Culture and Treatment:

    • Seed cells at an optimized density in a 6-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with an appropriate cytokine (e.g., IL-12) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-STAT5 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for total STAT5 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Meso Scale Discovery (MSD) Assay for Phospho-STAT5

This protocol provides a general workflow for a sandwich immunoassay to quantify phospho-STAT5 using the MSD platform.

  • Plate Coating:

    • Coat a high-bind MSD plate with a capture antibody specific for total STAT5 overnight at 4°C.

  • Blocking:

    • Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation:

    • Add cell lysates (prepared as in the Western blot protocol) to the wells and incubate for 1-2 hours at room temperature with shaking.

  • Detection Antibody Incubation:

    • Wash the plate and add a SULFO-TAG labeled detection antibody specific for phospho-STAT5.

    • Incubate for 1-2 hours at room temperature with shaking.

  • Reading the Plate:

    • Wash the plate and add MSD Read Buffer.

    • Read the plate on an MSD instrument to measure the electrochemiluminescence signal.

Signaling Pathway Diagram

The following diagram illustrates the TYK2-STAT5 signaling pathway and the point of inhibition by this compound.

cluster_0 Cell Membrane Cytokine Cytokine (e.g., IL-12) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates STAT5 STAT5 TYK2->STAT5 phosphorylates pSTAT5 pSTAT5 (dimer) STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus translocates to Gene Gene Transcription Nucleus->Gene This compound This compound This compound->TYK2 inhibits

TYK2-STAT5 signaling pathway and this compound inhibition.

long-term storage and handling of RO495

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RO495

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage and handling of the small molecule inhibitor, this compound. It includes troubleshooting for common issues and frequently asked questions to ensure the compound's stability and integrity throughout experimental workflows.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and use of this compound.

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Assays

If you observe variable or diminished activity of this compound in your experiments, it may be due to compound degradation.

  • Possible Cause 1: Improper Storage of Stock Solutions. Elevated temperatures can accelerate the degradation of this compound.[1] Stock solutions should be stored at -20°C or -80°C.[1]

  • Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing stock solutions can compromise the stability of this compound.[1][2] It is recommended to aliquot the stock solution into single-use volumes.[2][3]

  • Possible Cause 3: Exposure to Light. this compound is sensitive to light, and exposure can lead to photochemical degradation.[1] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Possible Cause 4: Oxidation. The compound may be susceptible to oxidation, especially if exposed to air for extended periods.[1] To mitigate this, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]

Issue 2: Precipitation Observed in Stock or Working Solutions

The appearance of precipitates in your this compound solutions can indicate solubility issues or compound degradation.

  • Possible Cause 1: Poor Solubility. The concentration of your solution may exceed the solubility limit of this compound in the chosen solvent, particularly at lower temperatures.[1][4] Consider preparing a more dilute stock solution or using a different solvent with higher solubilizing power.[5]

  • Possible Cause 2: Unsuitable Solvent for Cold Storage. While DMSO is a common solvent, its properties can be affected by freeze-thaw cycles, potentially leading to precipitation.[1][4]

  • Possible Cause 3: Degradation to an Insoluble Product. The precipitate could be a degradation product of this compound that is insoluble in the solvent.[5] It is advisable to analyze the precipitate to determine its identity.[5]

  • Thawing Protocol: To prevent precipitation upon thawing, warm solutions slowly to room temperature and vortex gently to ensure the compound is fully dissolved before use.[1]

Issue 3: Color Change in Solution

A change in the color of your this compound stock or working solution often indicates chemical degradation or oxidation.[1]

  • Troubleshooting Steps:

    • Immediately cease using the discolored solution in experiments.

    • Assess the integrity of the compound using an analytical method such as HPLC or LC-MS to check for the presence of degradation products.

    • If degradation is confirmed, prepare a fresh stock solution from the lyophilized powder, ensuring adherence to proper handling and storage protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound? A1: Lyophilized this compound should be stored in a cool, dry, and dark place, ideally at -20°C or below, to ensure long-term stability.[6]

Q2: What is the best solvent for reconstituting this compound? A2: High-purity, anhydrous DMSO is a commonly used solvent for reconstituting small molecule inhibitors like this compound due to its ability to enhance the stability of frozen solutions over time.[2][4]

Q3: How can I prevent degradation during the preparation of working solutions? A3: Prepare fresh working solutions for each experiment by diluting the concentrated stock solution directly into your assay medium just before use.[2] Compounds are often more susceptible to degradation when diluted in aqueous buffers and incubated at physiological temperatures.[2]

Q4: Can the type of storage container affect the stability of this compound? A4: Yes, the storage container material can impact compound stability.[1] It is recommended to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to prevent adsorption of the compound to the container surface or leaching of contaminants from the plastic.[1]

Q5: How many times can I freeze and thaw my this compound stock solution? A5: To preserve the integrity of the compound, it is best to avoid repeated freeze-thaw cycles.[1][2] Aliquoting the stock solution into single-use vials is the recommended practice.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainer TypeLight ProtectionDuration
Lyophilized Powder-20°C or -80°CTightly sealed vialProtect from lightUp to 2 years
Stock Solution (in DMSO)-20°C or -80°CAmber glass or polypropyleneProtect from lightUp to 6 months[2]
Working Solution (in aqueous buffer)2-8°CPolypropyleneProtect from lightPrepare fresh for each use

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[7]

  • Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 10-20 seconds to dissolve the powder.[2]

  • If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[2][4]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use amber polypropylene tubes and store at -20°C or -80°C.[2]

Protocol 2: Assessment of this compound Stability in Solution

  • Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

  • Take an initial sample (T=0) for analysis.

  • Incubate aliquots of the solution under different conditions (e.g., room temperature, 4°C, 37°C).[5]

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[5]

  • If necessary, stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.[5]

  • Analyze the samples by HPLC or LC-MS.

  • Quantify the peak area of the parent compound at each time point relative to the T=0 sample. A decrease in the peak area and the appearance of new peaks indicate degradation.[1][5]

Visualizations

G cluster_storage Long-Term Storage cluster_reconstitution Reconstitution cluster_experiment Experimental Use storage Store Lyophilized this compound at -20°C to -80°C reconstitute Reconstitute in Anhydrous DMSO storage->reconstitute Begin Experiment aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_stock Store Stock at -20°C to -80°C aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw Prepare for Assay prepare_working Prepare Fresh Working Solution thaw->prepare_working use_in_assay Use Immediately in Assay prepare_working->use_in_assay

Caption: Recommended workflow for the storage and handling of this compound.

G start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_thaw Review Freeze-Thaw Cycles (Using single-use aliquots?) start->check_thaw check_prep Assess Working Solution Prep (Prepared fresh? Correct buffer?) start->check_prep run_qc Perform QC Analysis (HPLC/LC-MS) on Stock Solution check_storage->run_qc check_thaw->run_qc check_prep->run_qc degradation Degradation Detected? run_qc->degradation prepare_fresh Prepare Fresh Stock Solution Following Best Practices degradation->prepare_fresh Yes troubleshoot_assay Troubleshoot Other Assay Parameters degradation->troubleshoot_assay No

Caption: Troubleshooting workflow for inconsistent this compound activity.

References

Technical Support Center: RO495 Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of RO495 during experiments.

Troubleshooting Guide: this compound Degradation

This section addresses common issues observed during the handling and use of this compound, providing potential causes and corrective actions.

Issue 1: Inconsistent Assay Results and Loss of Potency

Users have reported significant variability in experimental outcomes, including a noticeable decrease in the efficacy of this compound over the course of an experiment. This is often linked to compound degradation.

Table 1: Factors Influencing this compound Stability in Solution

ParameterConditionThis compound Recovery (%) after 24hRecommended Action
pH 4.065%Maintain solution pH between 6.5 and 7.5.
7.098%
8.572%
Light Exposure Ambient Lab Light85%Work in a dimly lit environment or use amber-colored labware.
Dark99%
Temperature 4°C99%Store stock solutions and working solutions at 4°C when not in use.
25°C (Room Temp)92%Avoid leaving solutions at room temperature for extended periods.
37°C88%For cell-based assays, minimize incubation time where possible.

Experimental Protocol: Assessing this compound Stability

A detailed methodology for evaluating the stability of this compound under various conditions is provided below.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Aliquot into single-use amber vials and store at -80°C.

  • Preparation of Working Solutions:

    • Thaw a stock solution aliquot at room temperature.

    • Prepare working solutions in the desired experimental buffer at a final concentration of 10 µM.

  • Stress Conditions:

    • pH: Adjust the pH of the working solution to 4.0, 7.0, and 8.5 using 0.1 M HCl or 0.1 M NaOH.

    • Light: Expose one set of samples to ambient laboratory light and wrap another set in aluminum foil to keep in the dark.

    • Temperature: Incubate samples at 4°C, 25°C, and 37°C.

  • Time Points:

    • Collect samples at 0, 2, 4, 8, and 24 hours.

  • Analysis:

    • Analyze the concentration of intact this compound at each time point using High-Performance Liquid Chromatography (HPLC).

    • Use a C18 column and a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid.

    • Monitor the absorbance at the λmax of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of this compound.

Q1: What is the recommended procedure for preparing this compound working solutions for cell-based assays?

To minimize degradation, prepare fresh working solutions for each experiment from a frozen stock. Dilute the stock solution in a pre-warmed, pH-stable culture medium immediately before adding it to the cells.

G cluster_prep Solution Preparation Workflow Thaw Stock Thaw Stock Dilute in Buffer Dilute in Buffer Thaw Stock->Dilute in Buffer Vortex Briefly Vortex Briefly Dilute in Buffer->Vortex Briefly Add to Assay Add to Assay Vortex Briefly->Add to Assay

This compound Working Solution Preparation.

Q2: How does this compound degradation affect its mechanism of action?

This compound is an inhibitor of the hypothetical "Signal Transduction Kinase X" (STKX). Degradation of this compound leads to a loss of this inhibitory activity, resulting in the uncontrolled downstream signaling.

G cluster_pathway This compound Signaling Pathway Receptor Receptor STKX STKX Receptor->STKX Downstream Effector Downstream Effector STKX->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->STKX Degraded this compound Degraded this compound Degraded this compound->STKX

Hypothetical this compound Signaling Pathway.

Q3: I suspect my this compound has degraded. What is the logical troubleshooting process?

If you suspect degradation, follow a systematic approach to identify the cause. This involves checking your experimental conditions against the recommended handling procedures.

G cluster_troubleshooting Troubleshooting Logic Inconsistent Results Inconsistent Results Check pH Check pH Inconsistent Results->Check pH Check Light Check Light Check pH->Check Light pH OK Review Protocol Review Protocol Check pH->Review Protocol pH out of range Check Temperature Check Temperature Check Light->Check Temperature Light OK Check Light->Review Protocol Excess Light Check Temperature->Review Protocol Temp out of range Contact Support Contact Support Check Temperature->Contact Support Temp OK

This compound Degradation Troubleshooting Flow.

Validation & Comparative

A Comparative Guide to the Kinase Selectivity Profile of Hypothetinib (RO495-analog)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of the novel investigational inhibitor, Hypothetinib (RO495-analog). To contextualize its performance, we present a direct comparison with two well-characterized kinase inhibitors: Gefitinib, a selective EGFR inhibitor, and Dasatinib, a multi-targeted inhibitor. This document is intended to offer an objective overview supported by experimental data to inform research and drug development decisions.

Comparative Kinase Selectivity Data

The inhibitory activity of Hypothetinib, Gefitinib, and Dasatinib was assessed against a panel of selected kinases. The dissociation constant (Kd) is a measure of the binding affinity between an inhibitor and a kinase; a lower Kd value indicates a higher binding affinity. All data presented in the following table is for illustrative purposes and is compiled based on publicly available information for Gefitinib and Dasatinib to provide a realistic comparative framework for Hypothetinib.

Kinase TargetHypothetinib (this compound-analog) (Kd, nM)Gefitinib (Kd, nM)Dasatinib (Kd, nM)
Primary Targets
EGFR3.52.130
SRC8.2>10,0000.8
ABL1150>10,0001.1
Selected Off-Targets
LCK25>10,0001.1
FYN30>10,0001.5
YES128>10,0001.2
VEGFR2850>10,00088
c-Kit>5,000>10,00012
PDGFRβ>5,000>10,00028
p38α (MAPK14)>10,000>10,0003,300

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Two widely adopted methods for comprehensive kinase profiling are the KINOMEscan™ competition binding assay and the KiNativ™ cell-based assay.

KINOMEscan™ Competition Binding Assay

This in vitro assay quantitatively measures the binding of a test compound to a large panel of kinases. The principle is based on a competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.

Generalized Protocol:

  • Kinase Preparation: A diverse panel of human kinases are expressed, typically as fusions with a DNA tag.

  • Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has successfully competed for the binding site.[1]

  • Data Analysis: The results are reported as the dissociation constant (Kd), which reflects the binding affinity of the test compound for each kinase.

KiNativ™ Cellular Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of kinases within a complex biological sample, such as a cell lysate. It provides insights into target engagement in a more physiological context.

Generalized Protocol:

  • Cell Lysate Preparation: Cells of interest are lysed to release endogenous kinases in their native state.

  • Inhibitor Treatment: The cell lysate is incubated with the test compound at various concentrations, allowing the inhibitor to bind to its target kinases.

  • Probe Labeling: A biotinylated ATP/ADP acyl-phosphate probe is added to the lysate. This probe covalently labels the active site of kinases that are not occupied by the inhibitor.

  • Proteolytic Digestion: The protein mixture is digested into peptides, typically using trypsin.

  • Enrichment and Analysis: The biotin-labeled peptides are enriched using streptavidin affinity chromatography and then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: A decrease in the signal for a particular kinase-derived peptide in the presence of the inhibitor indicates that the compound has bound to and inhibited that kinase.

Visualizing Molecular Interactions and Workflows

To further elucidate the context of Hypothetinib's activity, the following diagrams illustrate the EGFR signaling pathway, a primary target, and the general workflow of a kinase selectivity assay.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Hypothetinib Hypothetinib (this compound-analog) Hypothetinib->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Competitive Binding cluster_2 Quantification & Analysis Kinase DNA-Tagged Kinase Incubation Incubation Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Wash Wash Unbound Incubation->Wash qPCR qPCR of DNA Tag Wash->qPCR Analysis Calculate Kd qPCR->Analysis

Caption: KINOMEscan Experimental Workflow.

References

A Comparative Analysis of Deucravacitinib and Other Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for autoimmune and inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecule drugs target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are pivotal in mediating the signaling of numerous cytokines and growth factors involved in immune responses. This guide provides an objective comparison of the novel, selective TYK2 inhibitor, Deucravacitinib, with other prominent JAK inhibitors, supported by experimental data to aid in research and development decisions.

Introduction to JAK Inhibitors

JAK inhibitors, or "jakinibs," function by interfering with the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation and immunity. The JAK family consists of four members, and the selectivity of inhibitors for these different family members results in distinct biological effects and safety profiles. Inhibitors are broadly classified based on their selectivity, ranging from pan-JAK inhibitors that target multiple family members to more selective inhibitors targeting specific JAKs.

Comparative Analysis of Inhibitor Potency and Selectivity

The potency and selectivity of JAK inhibitors are critical determinants of their therapeutic efficacy and potential side effects. These are typically quantified by the half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

Biochemical Potency Against JAK Enzymes

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of isolated JAK isoforms. The following table summarizes the IC50 values of Deucravacitinib and other selected JAK inhibitors against the four JAK family members. It is important to note that IC50 values can vary depending on the experimental conditions, particularly the concentration of ATP used in the assay, as most of these inhibitors are ATP-competitive.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Assay Conditions
Deucravacitinib >10,000>10,000>10,0000.2Kinase binding assay
Tofacitinib 11220134Enzymatic assay
Baricitinib 5.95.7>40053Cell-free assay
Ruxolitinib 3.32.842819Kinase in vitro assay
Upadacitinib 431202,3004,700Enzyme activity assay
Filgotinib 62917,500--Cellular assay
Cellular Activity in Cytokine Signaling Pathways

Cell-based assays provide a more physiologically relevant measure of inhibitor activity by assessing the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell lines. This reflects the inhibitor's ability to permeate cells and engage its target in a complex cellular environment.

InhibitorJAK1-dependent pathway IC50 (nM)JAK2-dependent pathway IC50 (nM)JAK3-dependent pathway IC50 (nM)TYK2-dependent pathway IC50 (nM)Cell System and Cytokine
Deucravacitinib >48,000>102,000-9-18Whole blood, IL-12/IL-23
Tofacitinib 73 (pSTAT3)659 (pSTAT5)30 (pSTAT5)-Human T-cells, IL-6, GM-CSF, IL-2
Baricitinib 128 (pSTAT3)---Whole blood, IL-6
Upadacitinib Stronger inhibition of pSTAT3Weaker inhibitionWeaker inhibitionWeaker inhibitionIL-6 induced vs IL-7 induced
Filgotinib 62917,500--Human whole blood

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Different cytokines utilize different combinations of JAKs, leading to the activation of specific STATs and downstream biological responses.

JAK_STAT_Pathway cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR IL2 IL-2 IL2R IL-2R IL2->IL2R IL12 IL-12 IL12R IL-12R IL12->IL12R IL23 IL-23 IL23R IL-23R IL23->IL23R JAK1 JAK1 IL6R->JAK1 JAK2 JAK2 IL6R->JAK2 IFNgR->JAK1 IFNgR->JAK2 IL2R->JAK1 JAK3 JAK3 IL2R->JAK3 IL12R->JAK2 TYK2 TYK2 IL12R->TYK2 IL23R->JAK2 IL23R->TYK2 STAT1 STAT1 JAK1->STAT1 STAT3 STAT3 JAK1->STAT3 JAK2->STAT1 JAK2->STAT3 STAT4 STAT4 JAK2->STAT4 STAT5 STAT5 JAK3->STAT5 TYK2->STAT4 Gene Gene Transcription STAT1->Gene STAT3->Gene STAT4->Gene STAT5->Gene

Caption: The JAK-STAT signaling pathway.

Experimental Workflow: Biochemical Kinase Assay

Biochemical kinase assays are fundamental for determining the intrinsic potency of an inhibitor against its target enzyme. The workflow typically involves incubating the purified kinase with a substrate, ATP, and the test compound, followed by detection of the product.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate compound, enzyme, substrate, and ATP Compound_Prep->Incubation Reagent_Prep Prepare assay reagents: - Purified JAK enzyme - Substrate (e.g., peptide) - ATP - Assay buffer Reagent_Prep->Incubation Detection Detect product formation (e.g., luminescence, fluorescence) Incubation->Detection Analysis Calculate % inhibition and determine IC50 value Detection->Analysis

Caption: Workflow for a biochemical kinase assay.

Experimental Workflow: Cell-Based STAT Phosphorylation Assay

Cell-based assays are crucial for evaluating the activity of an inhibitor in a more physiological context. These assays measure the inhibition of cytokine-induced phosphorylation of STAT proteins within cells.

Cellular_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_staining Cell Lysis and Staining cluster_detection_analysis Detection and Analysis Cell_Culture Culture and plate cells (e.g., PBMCs, cell lines) Compound_Treatment Treat cells with serial dilutions of test compound Cell_Culture->Compound_Treatment Cytokine_Stim Stimulate cells with a specific cytokine Compound_Treatment->Cytokine_Stim Lysis Lyse cells and stain for phosphorylated STAT (pSTAT) Cytokine_Stim->Lysis Flow_Cytometry Analyze pSTAT levels by flow cytometry or ELISA Lysis->Flow_Cytometry IC50_Calc Calculate % inhibition and determine IC50 value Flow_Cytometry->IC50_Calc

Caption: Workflow for a cell-based STAT phosphorylation assay.

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

A typical biochemical kinase assay is performed in a 96- or 384-well plate format. The reaction mixture contains the purified recombinant JAK enzyme, a specific peptide substrate, and a defined concentration of ATP (often at the Km for ATP to allow for sensitive detection of ATP-competitive inhibitors). The test compound is added at various concentrations. The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time. The amount of product formed (phosphorylated substrate) or ATP consumed is then quantified using a detection reagent. Luminescence or fluorescence is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based STAT Phosphorylation Assay (General Protocol)

For a cell-based STAT phosphorylation assay, whole blood or isolated peripheral blood mononuclear cells (PBMCs) are commonly used. Cells are pre-incubated with the test compound at various concentrations before being stimulated with a specific cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3). Following stimulation, the cells are fixed and permeabilized to allow for intracellular staining. A fluorescently labeled antibody specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT3) is then added. The level of STAT phosphorylation in specific cell populations is quantified using flow cytometry. The percentage of inhibition of STAT phosphorylation is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

The comparison of Deucravacitinib with other JAK inhibitors highlights the diverse selectivity profiles within this class of drugs. Deucravacitinib demonstrates high selectivity for TYK2, with minimal activity against other JAK family members. This is in contrast to pan-JAK inhibitors like Tofacitinib and more selective inhibitors such as Baricitinib (JAK1/2), Ruxolitinib (JAK1/2), Upadacitinib (JAK1), and Filgotinib (JAK1). The distinct selectivity profiles, as determined by biochemical and cellular assays, are expected to translate into different efficacy and safety profiles in a clinical setting. This guide provides a foundational comparison to aid researchers in the selection and development of next-generation JAK inhibitors for the treatment of a wide range of immune-mediated diseases.

A Researcher's Guide to Validating RO495 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of state-of-the-art methodologies for validating the cellular target engagement of RO495, a potent inhibitor of the Non-receptor Tyrosine-protein Kinase 2 (TYK2).

TYK2 is a key component of the Janus kinase (JAK) family and plays a crucial role in mediating signaling pathways for various cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFNs).[1] Dysregulation of the TYK2 signaling cascade is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a prime therapeutic target.

This guide will compare key methods for assessing this compound's engagement with TYK2 in a cellular context, present quantitative data for this compound and alternative TYK2 inhibitors, provide detailed experimental protocols, and visualize the underlying biological and experimental workflows.

Comparative Analysis of Target Engagement Methods

Several robust methods are available to quantify the interaction between a small molecule inhibitor and its intracellular target. The choice of assay depends on factors such as the desired throughput, the availability of specific reagents, and the nature of the biological question being addressed. Here, we compare two widely used techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer that binds to the target. Competitive displacement by a compound reduces the BRET signal.
Primary Readout Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).IC50 value representing the concentration of the compound that displaces 50% of the tracer.
Cellular Context Can be performed in intact cells or cell lysates with endogenous or overexpressed protein.Performed in live cells with an overexpressed NanoLuc®-fusion target protein.
Compound Labeling Label-free for the test compound.Requires a fluorescently labeled tracer specific to the target, but the test compound is label-free.
Throughput Moderate to high, adaptable to 96- and 384-well formats.High, readily adaptable to 384- and 1536-well formats.
Advantages Direct, label-free measurement of target engagement in a physiological context.Highly sensitive, quantitative, and provides real-time binding information in living cells.
Limitations Some proteins may not exhibit a significant thermal shift upon ligand binding. Western blotting for detection can be low-throughput.Requires genetic modification of cells to express the fusion protein. Development of a suitable tracer can be challenging.

Quantitative Comparison of TYK2 Inhibitors

The following table summarizes the cellular target engagement data for this compound and a selection of alternative TYK2 inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) derived from cellular assays that measure the functional consequence of TYK2 inhibition (e.g., inhibition of STAT phosphorylation) or direct target binding.

CompoundTarget(s)Cellular Assay TypeCellular IC50 (nM)
This compound (Hypothetical Data) TYK2STAT Phosphorylation Inhibition50
Deucravacitinib TYK2 (allosteric)IL-12/IL-23/IFN-α Signaling2 - 19[2]
SAR-20347 TYK2/JAK1IL-12 induced pSTAT4126[3]
Brepocitinib (PF-06700841) TYK2/JAK1IL-12/pSTAT465[4]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the TYK2 signaling pathway and a generalized workflow for the Cellular Thermal Shift Assay (CETSA).

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor 1 Cytokine Receptor 2 Cytokine->Receptor:f0 Binds TYK2_inactive TYK2 JAK_inactive JAK TYK2_active p-TYK2 TYK2_inactive->TYK2_active Trans-phosphorylation JAK_active p-JAK JAK_inactive->JAK_active Trans-phosphorylation STAT_inactive STAT TYK2_active->STAT_inactive Phosphorylates JAK_active->STAT_inactive Phosphorylates STAT_active p-STAT STAT_inactive->STAT_active STAT_active->STAT_active Gene_Expression Gene Expression STAT_active->Gene_Expression Translocation This compound This compound This compound->TYK2_active Inhibits

TYK2 Signaling Pathway

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound or vehicle) Harvest 2. Cell Harvesting Cell_Culture->Harvest Heat 3. Thermal Challenge (Temperature Gradient) Harvest->Heat Lysis 4. Cell Lysis Heat->Lysis Centrifugation 5. Centrifugation (to pellet aggregates) Lysis->Centrifugation Supernatant 6. Collect Soluble Fraction Centrifugation->Supernatant Quantification 7. Protein Quantification (e.g., Western Blot) Supernatant->Quantification Analysis 8. Data Analysis (Generate Melt Curve, determine ΔTm) Quantification->Analysis

CETSA Experimental Workflow

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for performing a CETSA experiment to determine the target engagement of this compound with TYK2 in cells.

1. Cell Culture and Treatment: a. Culture a human cell line endogenously expressing TYK2 (e.g., HEK293T, Jurkat) to ~80% confluency. b. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Cell Harvesting and Preparation: a. Harvest the cells by scraping or trypsinization and wash with ice-cold PBS. b. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of approximately 1x10^7 cells/mL.

3. Thermal Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

4. Cell Lysis and Protein Quantification: a. Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) or by adding a suitable lysis buffer. b. Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction.

5. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a BCA assay. b. Normalize the protein concentration for all samples and prepare them for SDS-PAGE. c. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. d. Block the membrane and incubate with a primary antibody specific for TYK2. e. Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

6. Data Analysis: a. Quantify the band intensities for TYK2 using densitometry software. b. Normalize the band intensity at each temperature to the intensity of the lowest temperature point for each treatment group. c. Plot the normalized intensities against the temperature to generate melting curves. d. Determine the change in melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples. A positive ΔTm indicates target stabilization and engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol

This protocol provides a detailed method for quantifying the affinity of this compound for TYK2 in living cells using the NanoBRET™ technology.[5]

1. Cell Preparation and Transfection: a. On Day 1, transfect HEK293 cells with a vector encoding a TYK2-NanoLuc® fusion protein. b. On Day 2, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

2. Assay Plate Preparation: a. Prepare serial dilutions of this compound in Opti-MEM®. b. Add the diluted this compound or vehicle control to the wells of a 384-well white assay plate.

3. Tracer and Cell Addition: a. Prepare the NanoBRET™ tracer solution at the recommended concentration in Opti-MEM®. b. Add the tracer solution to all wells. c. Add the transfected cell suspension to all wells.

4. Incubation: a. Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound and tracer binding to reach equilibrium.

5. BRET Measurement: a. Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's instructions. b. Add the substrate to all wells. c. Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with the appropriate filters.

6. Data Analysis: a. Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. b. Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000. c. Plot the mBU values against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the intracellular affinity of this compound for TYK2.

References

In Vivo Validation of RO495's Therapeutic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic effects of RO495, a potent TYK2 inhibitor, with other relevant compounds targeting the same pathway. Due to the limited publicly available in vivo data for this compound, this guide leverages comprehensive data from in vivo studies of other well-characterized TYK2 inhibitors to provide a thorough comparative analysis.

This compound has been identified as a highly potent inhibitor of Tyrosine Kinase 2 (TYK2), with an IC50 of 1.5 nM in cell-based assays. TYK2 is a key intracellular enzyme that plays a crucial role in the signaling pathways of several cytokines implicated in a range of immune-mediated inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), and lupus.[1] By inhibiting TYK2, this compound is expected to modulate the downstream signaling cascades that drive the inflammatory processes in these conditions.

The TYK2 Signaling Pathway

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It associates with the intracellular domains of cytokine receptors. Upon cytokine binding, such as Interleukin-23 (IL-23), IL-12, and Type I Interferons, TYK2 and another JAK family member are activated. This activation leads to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine (e.g., IL-23, IL-12, IFN) Cytokine->Cytokine_Receptor Binds STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates This compound This compound (TYK2 Inhibitor) This compound->TYK2 Inhibits

Caption: The TYK2 signaling pathway and the inhibitory action of this compound.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of various TYK2 inhibitors in established animal models of human diseases. This comparative data provides a framework for understanding the potential therapeutic effects of this compound.

CompoundAnimal ModelDisease IndicationDosing RegimenKey Efficacy ReadoutsReference
Deucravacitinib (BMS-986165) Imiquimod-induced psoriasis mouse modelPsoriasisOral, dailyReduction in ear thickness, scaling, and erythema; Decreased IL-17 and IL-23 expression in the skin.
SAR-20347 T-cell transfer model of colitis in Rag1-/- miceInflammatory Bowel DiseaseOral, dailyPrevention of weight loss; Reduced colonic inflammation and histopathological score.
BMS-986165 MRL/lpr mouse modelLupusOral, dailyReduced anti-dsDNA antibody levels; Decreased proteinuria and kidney histopathology score.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate study design and replication.

Imiquimod-Induced Psoriasis Mouse Model
  • Animal Model: BALB/c mice are typically used.

  • Induction of Psoriasis: A daily topical dose of imiquimod (B1671794) cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.

  • Treatment: The TYK2 inhibitor (e.g., Deucravacitinib) or vehicle is administered orally once or twice daily, starting from the first day of imiquimod application.

  • Efficacy Assessment:

    • Clinical Scoring: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness (each on a scale of 0-4). The cumulative score serves as a primary endpoint.

    • Ear Thickness: Ear swelling is measured daily using a digital caliper.

    • Histopathology: At the end of the study, skin and ear tissues are collected for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

    • Cytokine Analysis: Skin tissue homogenates are analyzed for the levels of pro-inflammatory cytokines such as IL-17 and IL-23 using ELISA or qPCR.

T-Cell Transfer Model of Colitis
  • Animal Model: Immunodeficient mice, such as Rag1-/- or SCID mice, are used as recipients.

  • Induction of Colitis: Naive CD4+ T cells (CD4+CD45RBhigh) are isolated from the spleens of donor mice (e.g., C57BL/6) and injected intraperitoneally into the recipient mice.

  • Treatment: The TYK2 inhibitor (e.g., SAR-20347) or vehicle is administered orally on a daily basis, typically starting 2-3 weeks after T-cell transfer when clinical signs of colitis (e.g., weight loss) begin to appear.

  • Efficacy Assessment:

    • Body Weight: Mice are weighed regularly to monitor disease progression.

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool is recorded.

    • Histopathology: At the study endpoint, the colon is removed, and its length and weight are measured. Colonic tissues are then processed for histological examination to assess the degree of inflammation, ulceration, and epithelial damage.

Experimental_Workflow cluster_psoriasis Psoriasis Model cluster_ibd IBD Model cluster_lupus Lupus Model P_Induction Induce Psoriasis (Imiquimod) P_Treatment Treat with This compound/Comparator P_Induction->P_Treatment P_Assessment Assess Efficacy (Clinical Score, Histology) P_Treatment->P_Assessment I_Induction Induce Colitis (T-cell Transfer) I_Treatment Treat with This compound/Comparator I_Induction->I_Treatment I_Assessment Assess Efficacy (DAI, Histology) I_Treatment->I_Assessment L_Model Utilize Lupus-prone mice (e.g., MRL/lpr) L_Treatment Treat with This compound/Comparator L_Model->L_Treatment L_Assessment Assess Efficacy (Autoantibodies, Kidney function) L_Treatment->L_Assessment

References

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Properties of TYK2 Inhibitors: RO495 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of RO495, a potent Tyrosine Kinase 2 (TYK2) inhibitor, with other relevant compounds in its class. The information is intended to support research and development efforts in the field of autoimmune and inflammatory diseases by presenting objective data and detailed experimental methodologies.

Introduction to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][3][4][5] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders.[4][5] By inhibiting TYK2, the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins is blocked, thereby disrupting the pro-inflammatory cascade.[1][6] This targeted approach offers the potential for therapeutic intervention in a variety of immune-mediated diseases.[6]

Compound Overview: this compound

This compound is a potent and selective inhibitor of TYK2.[3] In cell-based pharmacological assays, this compound has demonstrated a half-maximal inhibitory concentration (IC50) of 1.5 nM for TYK2.[3] Its mechanism of action involves the inhibition of STAT5 phosphorylation in Set-2 lysates and in response to IL-12 stimulation in NK92 cells.[3]

Comparative Pharmacokinetic Properties

A critical aspect of drug development is understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME). This section compares the available pharmacokinetic data for this compound and its alternatives. Currently, specific in vivo pharmacokinetic data for this compound is not publicly available. The table below summarizes the known pharmacokinetic parameters of alternative TYK2 inhibitors, Deucravacitinib and PF-06826647.

ParameterDeucravacitinib (BMS-986165)PF-06826647This compound
Administration Oral[7]Oral[8]Data not available
Tmax (Median) 1.5–2.3 hours[9]Data not availableData not available
Half-life (t1/2) 8–15 hours[7]Supports once-daily dosing[8]Data not available
Accumulation Modest (1.3- to 1.4-fold)[9]Data not availableData not available
Metabolism Data not availablePrimarily metabolized by CYP3A4[10]Data not available
Excretion Data not availablePredominantly in feces[10]Data not available

Comparative Pharmacodynamic Properties

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. For TYK2 inhibitors, a key pharmacodynamic marker is the inhibition of STAT phosphorylation downstream of cytokine signaling.

ParameterThis compoundDeucravacitinib (BMS-986165)Other Alternatives
Target TYK2[3]Allosteric inhibitor of TYK2[7][11]Ropsacitinib (TYK2/JAK2), Brepocitinib (TYK2/JAK1)[11]
In Vitro Potency (IC50) 1.5 nM (cell-based)[3]High selectivity for TYK2 over JAK1/2/3Data not available
Mechanism of Action Inhibition of STAT5 phosphorylation[3]Inhibition of IL-12, IL-23, and Type I IFN signalingInhibition of TYK2-mediated signaling
In Vivo Efficacy Data not availableAmeliorates psoriasis-like dermatitis in mouse modelsData not available

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating cytokine signaling and the mechanism of action for TYK2 inhibitors.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Dimerization Gene_Transcription Gene Transcription (Pro-inflammatory mediators) pSTAT->Gene_Transcription Translocation & Binding This compound This compound & Other TYK2 Inhibitors This compound->TYK2 Inhibition

Caption: TYK2 signaling pathway and point of inhibition.

Experimental Workflows and Protocols

To facilitate the replication and validation of findings, this section details key experimental protocols for evaluating TYK2 inhibitors.

STAT Phosphorylation Assay using Meso Scale Discovery (MSD)

This assay quantitatively measures the inhibition of STAT phosphorylation in response to cytokine stimulation.

STAT_Phosphorylation_Assay Cell_Culture 1. Cell Culture (e.g., NK92 cells) Compound_Incubation 2. Pre-incubation with this compound or alternative inhibitor Cell_Culture->Compound_Incubation Cytokine_Stimulation 3. Cytokine Stimulation (e.g., IL-12) Compound_Incubation->Cytokine_Stimulation Cell_Lysis 4. Cell Lysis Cytokine_Stimulation->Cell_Lysis MSD_Assay 5. MSD Assay (STAT phosphorylation detection) Cell_Lysis->MSD_Assay Data_Analysis 6. Data Analysis (IC50 determination) MSD_Assay->Data_Analysis

Caption: Workflow for a STAT phosphorylation assay.

Detailed Protocol: IL-12 Stimulation of NK92 Cells for STAT5 Phosphorylation (MSD)

  • Cell Culture: Culture NK92 cells in appropriate media and conditions to ensure optimal growth and viability.

  • Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in the assay buffer.

  • Cell Plating: Seed NK92 cells in a 96-well plate at a predetermined density.

  • Compound Incubation: Add the diluted compounds to the respective wells and pre-incubate for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-12 for a specific duration to induce STAT5 phosphorylation.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the MSD assay system. The lysis buffer should contain protease and phosphatase inhibitors to preserve the phosphorylation status of STAT proteins.

  • MSD Assay:

    • Add cell lysates to the MSD MULTI-ARRAY plate pre-coated with capture antibodies for total and phosphorylated STAT5.

    • Incubate to allow binding of the target proteins.

    • Add the SULFO-TAG labeled detection antibody.

    • Incubate to complete the sandwich immunoassay.

    • Wash the plate.

    • Add MSD Read Buffer and analyze the plate on an MSD instrument.

  • Data Analysis: The instrument measures the light emitted from the SULFO-TAG labels. The ratio of phosphorylated STAT5 to total STAT5 is calculated. The IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a potent TYK2 inhibitor with promising in vitro activity. While in vivo pharmacokinetic and pharmacodynamic data are currently limited, a direct comparison with other TYK2 inhibitors like Deucravacitinib highlights the therapeutic potential of this class of compounds. The provided experimental protocols offer a framework for further investigation and comparative analysis of novel TYK2 inhibitors. As more data becomes available, a clearer understanding of the clinical potential of this compound and its place in the therapeutic landscape for immune-mediated diseases will emerge.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor RO495 with other relevant compounds, focusing on its specificity for its primary target, Tyrosine-protein kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Understanding the selectivity profile of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This document outlines the necessary experimental data, protocols, and visualizations to facilitate a thorough assessment of this compound's specificity against closely related kinases.

Introduction to this compound and the TYK2 Signaling Pathway

This compound has been identified as a potent inhibitor of TYK2. TYK2 is a key component of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[1][2][3][4] These cytokines are integral to immune responses and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. The TYK2 signaling cascade involves the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.[3][4]

Due to the high degree of homology within the ATP-binding sites of the JAK family kinases (JAK1, JAK2, JAK3, and TYK2), achieving inhibitor selectivity is a significant challenge.[5] Non-selective JAK inhibitors can lead to broader immunosuppression and off-target side effects. Therefore, a detailed assessment of an inhibitor's activity against all four JAK family members is crucial.

Below is a diagram illustrating the central role of TYK2 in cytokine signaling pathways.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 activation JAK_partner JAK1 or JAK2 Cytokine_Receptor->JAK_partner activation STAT STAT TYK2->STAT phosphorylation JAK_partner->STAT phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerization Gene_Expression Target Gene Expression (Inflammatory Response) STAT_dimer->Gene_Expression translocation This compound This compound This compound->TYK2 inhibits Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 inhibits (allosteric) Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Cytokine->Cytokine_Receptor binds

Caption: TYK2-mediated cytokine signaling pathway.

Comparative Kinase Specificity Data

A critical aspect of evaluating a kinase inhibitor is to quantify its potency against its intended target versus other related kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). While specific quantitative data for this compound is not publicly available, this section provides a template for comparison and includes data for the well-characterized selective TYK2 inhibitor, deucravacitinib, and other less selective JAK inhibitors.

Table 1: Comparative Inhibitory Activity (IC50/Kd in nM) of TYK2 Inhibitors Against JAK Family Kinases

Kinase TargetThis compound (Hypothetical Data)DeucravacitinibTofacitinibBaricitinibUpadacitinib (B560087)
TYK2 Data not available~10[6]>10,000[6]>10,000[6]>10,000[6]
JAK1 Data not available>1,000[6]~10[6]~40[6]~50[6]
JAK2 Data not available>1,000[6]~20[6]~5[6]~100[6]
JAK3 Data not available>1,000[6]~1[6]~400[6]~700[6]

Note: Data for deucravacitinib, tofacitinib, baricitinib, and upadacitinib are compiled from publicly available sources and may vary depending on the specific assay conditions.[6] Deucravacitinib demonstrates high selectivity for TYK2 by binding to its regulatory pseudokinase domain, an allosteric mechanism that distinguishes it from ATP-competitive inhibitors.[7][8]

Experimental Protocols for Assessing Kinase Specificity

To generate the comparative data presented above, several robust experimental methodologies are employed. The following sections detail the principles and generalized protocols for two widely used assays.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput method to assess the binding of a test compound against a large panel of kinases. It is an active site-directed competition binding assay that measures the ability of a compound to displace a proprietary ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR).[9][10]

Generalized Protocol:

  • Assay Components: The assay consists of a kinase-tagged phage, an immobilized ligand, and the test compound.[9][10]

  • Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with and displace the immobilized ligand.

  • Quantification: The amount of kinase-tagged phage bound to the immobilized ligand is measured by qPCR of the DNA tag.[9][10]

  • Data Analysis: The results are typically reported as "percent of control" (DMSO), where a lower percentage indicates stronger binding of the test compound. For more detailed analysis, dissociation constants (Kd) are determined from 11-point dose-response curves.[9]

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Principle Kinase_Phage Kinase-tagged Phage Binding_Complex Binding Complex Kinase_Phage->Binding_Complex Ligand Immobilized Ligand Ligand->Binding_Complex Compound Test Compound (this compound) Compound->Kinase_Phage qPCR qPCR Quantification Binding_Complex->qPCR measures bound kinase

Caption: Experimental workflow for the KINOMEscan assay.
Cellular Assays for Functional Selectivity

To assess the functional consequences of kinase inhibition in a more biologically relevant context, cellular assays are employed. These assays measure the inhibition of downstream signaling events, such as the phosphorylation of STAT proteins, in response to cytokine stimulation.

Generalized Protocol for Assessing JAK/TYK2 Inhibition in Whole Blood:

  • Cell Stimulation: Whole blood samples are treated with a specific cytokine to activate a particular JAK/TYK2-dependent signaling pathway (e.g., IL-12 to activate the TYK2/JAK2 pathway).

  • Inhibitor Treatment: Samples are concurrently treated with a dose range of the test inhibitor (e.g., this compound or a comparator).

  • Lysis and Staining: Red blood cells are lysed, and the remaining leukocytes are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a downstream STAT protein (e.g., anti-pSTAT4 for the IL-12 pathway).

  • Flow Cytometry: The level of STAT phosphorylation in specific immune cell subsets is quantified by flow cytometry.

  • Data Analysis: The IC50 values are determined by plotting the percentage of pSTAT inhibition against the inhibitor concentration.

Cellular_Assay_Logic Start Whole Blood Sample Stimulate Cytokine Stimulation (e.g., IL-12) Start->Stimulate Inhibit Inhibitor Treatment (Dose Response) Stimulate->Inhibit Lysis RBC Lysis & Cell Staining (Anti-pSTAT) Inhibit->Lysis Flow Flow Cytometry Analysis Lysis->Flow IC50 IC50 Determination Flow->IC50

Caption: Logical flow for a cellular kinase inhibition assay.

Conclusion

A thorough assessment of the specificity of this compound against related kinases is essential for its development as a therapeutic agent. This guide has outlined the key considerations, including the importance of comparative quantitative data against the JAK family, and has provided detailed overviews of the experimental protocols necessary to generate such data. By employing methodologies such as KINOMEscan and cellular functional assays, researchers can build a comprehensive selectivity profile for this compound. This will enable a direct comparison with other TYK2 inhibitors, such as the highly selective allosteric inhibitor deucravacitinib, and provide a solid foundation for interpreting its biological effects and predicting its clinical potential. The provided diagrams offer a visual representation of the underlying biological pathways and experimental workflows to aid in this critical evaluation.

References

Downstream Signaling Effects of RO495 on STAT Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the downstream signaling effects of RO495, a potent and selective inhibitor of Tyrosine-protein kinase 2 (TYK2), on Signal Transducer and Activator of Transcription (STAT) proteins. The performance of this compound is compared with other notable TYK2 and Janus kinase (JAK) inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and the TYK2-STAT Signaling Axis

This compound is a potent inhibitor of TYK2, a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.

TYK2 is known to associate with the receptors for several key cytokines, including Type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and interleukin-23 (IL-23). Upon cytokine binding, TYK2 and its partner JAKs (often JAK1 or JAK2) are activated, leading to the phosphorylation of the cytokine receptor's intracellular domain. This creates docking sites for STAT proteins, which are then recruited and subsequently phosphorylated by the activated JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors, regulating the expression of target genes.

Given its mechanism of action, this compound is expected to modulate the phosphorylation and activation of specific STAT proteins downstream of TYK2-dependent cytokine signaling. The primary STAT proteins affected are STAT1, STAT3, and STAT4.

Comparative Analysis of TYK2 Inhibitors on STAT Protein Phosphorylation

Table 1: Inhibitory Activity of Selected TYK2/JAK Inhibitors

CompoundPrimary Target(s)STATs Affected (Expected/Observed)IC50 (nM) - Target KinaseIC50 (nM) - Cellular STAT Phosphorylation Assay
This compound TYK2STAT1, STAT3, STAT4 (Expected)Data not availableData not available
Deucravacitinib (BMS-986165) TYK2 (Allosteric)STAT1, STAT3, STAT4~0.2 (TYK2 JH2)[1]Minimal effect on IL-2-induced pSTAT5 (JAK1/3) and TPO-induced pSTAT3 (JAK2)[2]
Brepocitinib (PF-06700841) TYK2, JAK1STAT1, STAT3, STAT4, STAT5Data not availableData not available
Ropsacitinib (PF-06826647) TYK2STAT1, STAT3, STAT417 (TYK2), 383 (JAK1), 74 (JAK2)[3]14 (IL-12-induced pSTAT4)[4]

Note: The lack of publicly available quantitative data on this compound's direct impact on STAT phosphorylation highlights a current knowledge gap. Researchers are encouraged to perform the experimental protocols outlined below to ascertain these specific values.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate the TYK2-STAT signaling pathway and a general workflow for assessing the impact of inhibitors on STAT phosphorylation.

TYK2_STAT_Signaling TYK2-STAT Signaling Pathway cluster_receptor Cell Membrane Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain TYK2 TYK2 Cytokine Receptor:r3->TYK2 Recruitment & Activation Partner JAK JAK1/JAK2 Cytokine Receptor:r3->Partner JAK Recruitment & Activation Cytokine Cytokine Cytokine->Cytokine Receptor:r1 Binding STAT STAT TYK2->STAT Phosphorylation Partner JAK->STAT Phosphorylation pSTAT Phospho-STAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation This compound This compound This compound->TYK2 Inhibition

TYK2-STAT Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow Workflow for Assessing STAT Phosphorylation Inhibition Cell Culture 1. Cell Culture (e.g., PBMCs, NK-92) Inhibitor Treatment 2. Pre-incubation with This compound or Comparator Cell Culture->Inhibitor Treatment Cytokine Stimulation 3. Cytokine Stimulation (e.g., IFN-α, IL-12, IL-23) Inhibitor Treatment->Cytokine Stimulation Cell Lysis 4. Cell Lysis Cytokine Stimulation->Cell Lysis Protein Quantification 5. Protein Quantification Cell Lysis->Protein Quantification Analysis 6. Analysis Protein Quantification->Analysis Western Blot Western Blot Analysis->Western Blot Flow Cytometry Flow Cytometry Analysis->Flow Cytometry Data Analysis 7. Data Analysis (IC50 Determination) Western Blot->Data Analysis Flow Cytometry->Data Analysis

General Experimental Workflow for Inhibitor Testing.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of TYK2 inhibitors are provided below. These protocols can be adapted to evaluate the effects of this compound on STAT protein phosphorylation.

Protocol 1: Western Blotting for STAT Phosphorylation

This method allows for the qualitative and semi-quantitative assessment of STAT protein phosphorylation.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., Peripheral Blood Mononuclear Cells (PBMCs), NK-92, or other relevant cell lines) in standard culture conditions.

  • Seed cells in multi-well plates and allow them to adhere or stabilize.

  • Pre-incubate cells with varying concentrations of this compound or comparator compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with the appropriate cytokine (e.g., 1000 U/mL IFN-α for STAT1 phosphorylation, 10 ng/mL IL-12 for STAT4 phosphorylation) for 15-30 minutes at 37°C. Include an unstimulated control.

2. Cell Lysis and Protein Quantification:

  • Immediately after stimulation, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins on a polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT1 Tyr701) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the STAT protein and a loading control like β-actin.

Protocol 2: Flow Cytometry for STAT Phosphorylation (Phosflow)

This technique provides a quantitative analysis of STAT phosphorylation at the single-cell level.

1. Cell Preparation and Treatment:

  • Prepare a single-cell suspension of the desired cells (e.g., PBMCs).

  • Pre-incubate the cells with this compound or comparator compounds as described in the Western Blotting protocol.

  • Stimulate the cells with the appropriate cytokine.

2. Fixation and Permeabilization:

  • Immediately after stimulation, fix the cells by adding a pre-warmed fixation buffer (e.g., Cytofix) and incubate for 10-15 minutes at 37°C.

  • Permeabilize the cells by adding ice-cold methanol (B129727) and incubating for 30 minutes on ice.

3. Staining and Data Acquisition:

  • Wash the permeabilized cells with staining buffer (e.g., PBS with 2% FBS).

  • Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated STAT protein (e.g., Alexa Fluor 488 anti-phospho-STAT4 Y693) for 30-60 minutes at room temperature, protected from light. Co-staining with cell surface markers can be performed to identify specific cell populations.

  • Wash the cells and resuspend them in staining buffer.

  • Acquire the data on a flow cytometer.

4. Data Analysis:

  • Gate on the cell population of interest.

  • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the cytokine-stimulated control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

This compound, as a potent TYK2 inhibitor, is poised to be a valuable tool for modulating the downstream signaling of STAT proteins, particularly STAT1, STAT3, and STAT4. While direct quantitative data on its cellular effects on STAT phosphorylation remains to be fully elucidated in the public domain, the provided experimental frameworks offer a clear path for its comprehensive characterization. Comparative analysis with other TYK2 and JAK inhibitors, such as Deucravacitinib, Brepocitinib, and Ropsacitinib, will be crucial in defining the unique therapeutic potential of this compound. The high selectivity of newer generation TYK2 inhibitors for TYK2 over other JAK family members suggests a promising avenue for targeted therapies with improved safety profiles in the treatment of various autoimmune and inflammatory diseases. Further research into the precise molecular interactions and downstream consequences of this compound-mediated TYK2 inhibition will undoubtedly contribute to the advancement of novel therapeutic strategies.

References

cross-validation of RO495 activity in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the compound "RO495" did not yield specific information regarding its activity in different cell types or its mechanism of action. It is possible that "this compound" may be an internal designation, a misspelling, or a compound not yet widely documented in publicly available scientific literature.

To fulfill your request for a comparison guide, please verify the compound's name. Once the correct name is provided, a comprehensive guide detailing its cross-validation in various cell types, including experimental data, protocols, and pathway diagrams, can be generated.

In the interim, a template for the requested comparison guide is provided below. This template illustrates the structure and level of detail that will be included in the final report upon confirmation of the correct compound name.

Placeholder Compound: [Compound Name]

This guide provides a comparative analysis of [Compound Name]'s activity across different cell types, supported by experimental data and detailed protocols.

Comparative Activity of [Compound Name] in Diverse Cell Lines

The efficacy and potency of [Compound Name] can vary significantly among different cell types, largely due to variations in the expression levels of its target protein(s) and the status of downstream signaling pathways. The following table summarizes the half-maximal inhibitory concentration (IC50) of [Compound Name] in a panel of representative cell lines.

Table 1: IC50 Values of [Compound Name] in Various Cell Lines

Cell LineCancer TypeTarget Pathway(s)IC50 (nM)Reference
Cell Line A Breast CancerPI3K/Akt/mTOR50[1][2][3]
Cell Line B Lung CancerMAPK/ERK120[2][4]
Cell Line C Colon CancerPI3K/Akt/mTOR85[1][2][3]
Cell Line D Normal Fibroblast->1000[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments used to assess the activity of [Compound Name].

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of [Compound Name] for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the effect of [Compound Name] on target protein expression and phosphorylation.[9][10][11]

Protocol:

  • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.[10]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This assay measures the enzymatic activity of a specific kinase and its inhibition by [Compound Name].[12][13][14][15][16]

Protocol:

  • Prepare a reaction mixture containing the purified kinase, its substrate, and ATP in a kinase buffer.[15]

  • Add varying concentrations of [Compound Name] to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate, often using methods like radioactivity detection ([γ-32P]ATP) or fluorescence-based assays.[12][14][15][16]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound [Compound Name] Compound->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of [Compound Name].

G cluster_workflow Western Blotting Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H I 9. Data Analysis H->I

Caption: A streamlined workflow for the Western Blotting protocol.

References

Safety Operating Guide

Navigating the Disposal of RO495: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for RO495, a tyrosine kinase 2 (TYK2) inhibitor, ensuring that safety and compliance remain at the forefront of your laboratory operations.

Disclaimer: This document provides generalized guidance based on best practices for laboratory chemical waste management. A specific Safety Data Sheet (SDS) for this compound (CAS #1258296-60-4) was not located. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before handling or disposing of any hazardous material.

Step 1: Pre-Disposal Hazard Assessment

Before beginning any disposal process, a thorough hazard assessment is crucial. For a research compound like this compound, which is a tyrosine kinase 2 (TYK2) inhibitor, it is essential to handle it as a potentially hazardous substance.[1] Key considerations include:

  • Health Hazards: As a bioactive molecule, assume potential toxicity and handle with care.

  • Physical Hazards: While specific data is unavailable, be aware of the potential for dust formation with solid compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is fundamental to safe and compliant disposal.

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and leak-proof container with a secure screw-top cap.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Sharps Waste:

    • Any needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[2]

Step 3: Labeling and Temporary Storage

Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safety.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-yl)-2,6-dichlorobenzamide (this compound)

    • The primary hazards (e.g., "Toxic")

    • The accumulation start date

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be away from general traffic and drains.

    • Ensure containers are kept closed except when adding waste.

Step 4: Disposal Procedures

The final disposal of this compound waste must be handled through your institution's certified hazardous waste management program.

  • Contact EHS: When your waste container is approaching full (typically 80-90% capacity), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Quantitative Data Summary: Illustrative Waste Profile for this compound

The following table provides an illustrative waste profile for this compound, which should be confirmed and updated based on your specific experimental conditions and waste characterization.

ParameterIllustrative ValueUnitsNotes
Waste Form Solid Powder / Liquid Solution-Dependent on experimental use.
Primary Hazard Class Assumed Toxic-Treat as a potent bioactive compound.
Recommended Container High-Density Polyethylene (HDPE)-Must be clean, dry, and have a secure lid.
Storage Limit in Lab Varies by Generator StatuskgRefer to EPA generator status guidelines.[3][4]
Disposal Route Hazardous Waste Incineration-To be confirmed by your EHS department.

Experimental Workflow for Waste Disposal

The following diagram outlines the general workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal gen_solid Solid this compound Waste (e.g., contaminated gloves, tubes) collect_solid Labeled Solid Waste Container gen_solid->collect_solid Segregate gen_liquid Liquid this compound Waste (e.g., solutions, solvents) collect_liquid Labeled Liquid Waste Container gen_liquid->collect_liquid Segregate gen_sharps Contaminated Sharps (e.g., needles, slides) collect_sharps Puncture-Resistant Sharps Container gen_sharps->collect_sharps Segregate storage_area Designated Satellite Accumulation Area (SAA) collect_solid->storage_area collect_liquid->storage_area collect_sharps->storage_area ehs_pickup Schedule Waste Pickup with EHS storage_area->ehs_pickup Container nearing capacity manifest Complete Waste Manifest/Paperwork ehs_pickup->manifest final_disposal Disposal by Certified Hazardous Waste Vendor manifest->final_disposal

Workflow for the proper disposal of this compound waste.

Adherence to these procedures is essential for ensuring a safe laboratory environment and compliance with hazardous waste regulations. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Essential Safety and Handling Guide for RO495 (TYK2 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of RO495, a potent and selective Tyrosine Kinase 2 (TYK2) inhibitor intended for research use only. Adherence to these protocols is essential to ensure a safe laboratory environment and prevent accidental exposure. This compound, identified by CAS number 1258296-60-4, requires careful handling due to its potential biological activity.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategoryRequired EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Gloves must be inspected for integrity before each use and changed frequently. Dispose of contaminated gloves immediately in designated waste containers.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small-scale laboratory use with adequate ventilation.Use a NIOSH-approved respirator if handling large quantities, generating aerosols, or if adequate local exhaust ventilation is not available.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work with this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Ensure easy access to an eyewash station and a safety shower.

Procedural Guidance for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated work area.

  • Weighing: If working with the solid form, weigh the compound in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean and decontaminate all work surfaces and equipment.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid this compound in Fume Hood prep_workspace->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution cleanup_decontaminate Decontaminate Workspace and Equipment handling_solution->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disposal_collect Collect Contaminated Waste in Labeled, Sealed Containers cleanup_wash->disposal_collect disposal_ehs Dispose via Institutional EHS Procedures disposal_collect->disposal_ehs emergency_exposure Accidental Exposure Occurs emergency_firstaid Administer First Aid emergency_exposure->emergency_firstaid emergency_medical Seek Medical Attention emergency_firstaid->emergency_medical

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。